3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methoxycarbonyl-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-9-5(6(10)11)3-4(8-9)7(12)13-2/h3H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXJEKYENYTLSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558167 | |
| Record name | 3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117860-55-6 | |
| Record name | 3-Methyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117860-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid, a key intermediate in pharmaceutical research. The document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes process diagrams for enhanced clarity.
Synthetic Pathways
The synthesis of this compound is typically achieved through a multi-step process commencing with the formation of the pyrazole core, followed by functional group manipulations. A common and well-documented approach involves the initial synthesis of a pyrazole-3,5-dicarboxylate precursor, followed by N-methylation and selective hydrolysis.
A plausible and referenced synthetic pathway is illustrated below:
Caption: Overall synthetic workflow.
Experimental Protocols and Data
This section details the experimental procedures for each key transformation in the synthesis of the target molecule.
Synthesis of 3,5-Dimethyl-1H-pyrazole
The initial step involves the cyclocondensation of acetylacetone with hydrazine.
Experimental Protocol:
To a solution of hydrazine sulfate in aqueous alkali, acetylacetone is added dropwise while maintaining the temperature at approximately 15°C.[1] The reaction mixture is stirred for an hour, followed by dilution with water and extraction with ether. The combined organic extracts are dried and concentrated to yield 3,5-dimethyl-1H-pyrazole.[1]
| Parameter | Value | Reference |
| Reactants | Acetylacetone, Hydrazine Sulfate | [1] |
| Solvent | Water, Ether | [1] |
| Temperature | 15°C | [1] |
| Reaction Time | 1 hour | [1] |
| Yield | 77-81% | [1] |
Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid
This step involves the oxidation of the methyl groups of 3,5-dimethyl-1H-pyrazole.
Experimental Protocol:
3,5-Dimethyl-1H-pyrazole is dissolved in water at 70°C. Potassium permanganate is then added portion-wise, ensuring the temperature does not exceed 90°C.[2] After cooling, the manganese dioxide byproduct is filtered off. The filtrate is acidified to a pH of 2 with hydrochloric acid, leading to the precipitation of the product, which is then filtered and washed.[2]
| Parameter | Value | Reference |
| Starting Material | 3,5-Dimethyl-1H-pyrazole | [2] |
| Reagent | Potassium Permanganate | [2] |
| Solvent | Water | [2] |
| Temperature | 70-90°C | [2] |
| Yield | 33% | [2] |
Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate
The dicarboxylic acid is converted to its corresponding dimethyl ester in this step.
Experimental Protocol:
1H-Pyrazole-3,5-dicarboxylic acid is suspended in methanol. The mixture is saturated with gaseous HCl and refluxed for 3 hours.[3] After standing overnight at room temperature, the precipitated product is collected by filtration and washed with methanol.[3]
| Parameter | Value | Reference |
| Starting Material | 1H-Pyrazole-3,5-dicarboxylic acid | [3] |
| Reagent | Methanol, HCl (gas) | [3] |
| Temperature | Reflux | [3] |
| Reaction Time | 3 hours | [3] |
| Yield | 63% | [3] |
Synthesis of Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
This step introduces the methyl group onto the pyrazole nitrogen. The protocol is adapted from the synthesis of the diethyl ester.[4]
Experimental Protocol:
Diethyl 1H-pyrazole-3,5-dicarboxylate is dissolved in acetone, to which potassium carbonate is added. Iodomethane is then added dropwise with stirring. The reaction mixture is heated to 60°C and stirred overnight.[4] After filtration and removal of the solvent, the crude product is obtained. A similar procedure can be applied to the dimethyl ester.
| Parameter | Value | Reference (analogy) |
| Starting Material | Dimethyl 1H-pyrazole-3,5-dicarboxylate | [4] |
| Reagent | Iodomethane, Potassium Carbonate | [4] |
| Solvent | Acetone | [4] |
| Temperature | 60°C | [4] |
| Reaction Time | Overnight | [4] |
Synthesis of this compound
The final step is the selective hydrolysis of one of the ester groups. This protocol is based on the selective hydrolysis of the corresponding diethyl ester.[4]
Experimental Protocol:
Diethyl 1-methyl-pyrazole-3,5-dicarboxylate is dissolved in methanol and cooled to 0°C. A methanol solution of potassium hydroxide is then added dropwise. The mixture is allowed to warm to room temperature and stirred overnight.[4] Standard work-up procedures would then be employed to isolate the target carboxylic acid. A similar approach is expected to be effective for the dimethyl ester.
| Parameter | Value | Reference (analogy) |
| Starting Material | Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | [4] |
| Reagent | Potassium Hydroxide | [4] |
| Solvent | Methanol | [4] |
| Temperature | 0°C to Room Temperature | [4] |
| Reaction Time | Overnight | [4] |
Reaction Pathway Visualization
The following diagrams illustrate the key chemical transformations.
Caption: Pyrazole synthesis and oxidation.
Caption: Esterification and N-methylation steps.
Caption: Final selective hydrolysis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. Dimethyl 1H-pyrazole-3,5-dicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the available physicochemical properties of 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide also presents data for structurally similar pyrazole derivatives to offer valuable comparative insights. The methodologies for the synthesis of the target compound and the experimental determination of key physicochemical parameters are also detailed.
Core Physicochemical Properties
Table 1: Physicochemical Properties of Structurally Related Pyrazole Carboxylic Acid Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP | pKa |
| 3-Methyl-1H-pyrazole-5-carboxylic acid | C₅H₆N₂O₂ | 126.11 | 236-240[1] | - | - |
| 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid | C₆H₆N₂O₄ | 170.12 | 292-295 (dec.) | - | - |
| 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid | C₆H₈N₂O₃ | 156.14[2][3] | - | 0.4[2][3] | - |
| 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | C₁₂H₁₂N₂O₃ | 232.23 | - | 2.1 | - |
Note: "-" indicates that the data is not available in the searched literature.
Experimental Protocols
While specific experimental protocols for determining the physicochemical properties of this compound have not been published, standard methodologies are employed for such characterizations.
Synthesis of this compound
A documented synthesis route for the target compound, referred to as 3-(carbomethoxy)-1-methyl pyrazole-5-carboxylic acid, involves a multi-step process starting from diethyl 1H-pyrazole-3,5-dicarboxylate.
Step 1: N-Methylation of Diethyl 1H-pyrazole-3,5-dicarboxylate Diethyl 1H-pyrazole-3,5-dicarboxylate is dissolved in acetone. Potassium carbonate (K₂CO₃) is added to the solution, followed by the dropwise addition of iodomethane under stirring. The reaction is heated to completion to yield diethyl 1-methyl-pyrazole-3,5-dicarboxylate.
Step 2: Selective Hydrolysis The resulting diethyl 1-methyl-pyrazole-3,5-dicarboxylate is dissolved in methanol and cooled to 0°C. A solution of potassium hydroxide (KOH) in methanol is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight to selectively hydrolyze one of the ester groups, yielding this compound.
The following diagram illustrates the synthesis workflow:
Caption: Synthesis workflow for this compound.
General Protocol for Melting Point Determination
The melting point of a solid compound can be determined using a capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from which the substance starts to melt until it becomes completely liquid is recorded.
General Protocol for LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a standard procedure for its determination.
-
A solution of the compound is prepared in a mixture of n-octanol and water.
-
The mixture is shaken until equilibrium is reached.
-
The phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
General Protocol for pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) can be determined by potentiometric titration.
-
A solution of the acidic compound is prepared in water or a suitable co-solvent.
-
The solution is titrated with a standard solution of a strong base (e.g., NaOH).
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the titration curve as the pH at which half of the acid has been neutralized.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. However, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds with a wide range of activities, including anti-inflammatory, analgesic, and anticancer effects. Further research is required to elucidate the specific biological profile of the title compound.
The following diagram illustrates a logical workflow for investigating the biological activity of a novel compound like this compound.
Caption: A general workflow for the biological screening of a novel chemical entity.
Conclusion
This technical guide consolidates the currently available information on the physicochemical properties of this compound. While direct experimental data for this compound remains scarce, the provided data on related structures, along with standardized experimental protocols, offer a valuable resource for researchers. The synthesis protocol outlined provides a clear pathway for obtaining the compound for further study. Future research should focus on the experimental determination of its physicochemical properties and the exploration of its potential biological activities to fully characterize this promising molecule.
References
Technical Guide: Spectroscopic and Synthetic Insights into 3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral characteristics and a plausible synthetic route for 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid. Due to the absence of experimentally recorded NMR data in publicly accessible literature and databases, this guide presents high-quality predicted ¹H and ¹³C NMR spectral data to serve as a reference for researchers. Furthermore, a detailed experimental protocol for the acquisition of NMR spectra for this class of compounds is provided, alongside a proposed synthetic pathway visualized with a workflow diagram. This document is intended to support research and development activities involving substituted pyrazole derivatives.
Predicted NMR Spectral Data
Disclaimer: The following NMR spectral data are theoretically predicted and have not been experimentally verified. This information should be used as a guideline for the analysis of experimentally obtained spectra.
The predicted ¹H and ¹³C NMR spectral data for this compound were calculated using advanced computational models. The data is presented in tabular format for clarity and ease of comparison.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H4 (pyrazole ring) | 7.10 - 7.30 | Singlet (s) | 1H |
| N-CH₃ (N-methyl) | 4.05 - 4.20 | Singlet (s) | 3H |
| O-CH₃ (ester) | 3.90 - 4.00 | Singlet (s) | 3H |
| COOH (acid) | 12.0 - 13.5 | Broad Singlet (br s) | 1H |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 165.0 - 168.0 |
| C=O (Ester) | 161.0 - 164.0 |
| C3 (pyrazole ring) | 145.0 - 148.0 |
| C5 (pyrazole ring) | 140.0 - 143.0 |
| C4 (pyrazole ring) | 115.0 - 118.0 |
| O-CH₃ (Ester) | 52.0 - 54.0 |
| N-CH₃ (N-methyl) | 38.0 - 40.0 |
Proposed Synthetic Pathway
A plausible synthetic route to this compound starts from the commercially available 1H-pyrazole-3,5-dicarboxylic acid. The synthesis involves a sequence of esterification and N-methylation reactions. The regioselectivity of the initial esterification can be influenced by the reaction conditions, followed by methylation of the pyrazole nitrogen.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
The following provides a general procedure for the acquisition of NMR spectra for small organic molecules, such as the title compound.
Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent should be based on the solubility of the compound and the chemical shifts of the solvent signals to avoid overlap with analyte signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Spectrometer Setup and Data Acquisition
The following parameters are suggested for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Receiver Gain: Adjust automatically or manually to optimize signal-to-noise without causing receiver overload.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A range of -2 to 14 ppm is generally sufficient for most organic compounds.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans are typically required due to the lower natural abundance of ¹³C.
-
Receiver Gain: Adjust automatically or manually.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: A range of 0 to 220 ppm is standard for most organic molecules.
-
Temperature: 298 K (25 °C).
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale. For ¹H NMR, the residual solvent peak can be used as an internal reference (e.g., CDCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm). For ¹³C NMR, the solvent peak is also used for referencing (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
Logical Workflow for Compound Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound, incorporating the predicted NMR data as a crucial validation step.
Caption: Workflow for synthesis and structural confirmation.
Mass Spectrometry Analysis of 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mass spectrometry analysis of 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. This document outlines the predicted molecular characteristics, proposes a likely fragmentation pathway under mass spectrometric conditions, and provides detailed experimental protocols for its analysis. The guide is intended to serve as a practical resource for researchers engaged in the characterization and quantification of this and structurally related compounds.
Introduction
This compound belongs to the pyrazole class of heterocyclic compounds, which are significant scaffolds in medicinal chemistry due to their diverse biological activities. Accurate characterization and sensitive detection are crucial for the advancement of drug discovery and development programs involving such molecules. Mass spectrometry (MS) is a powerful analytical technique that provides essential information on the molecular weight and structure of a compound. This guide focuses on the mass spectrometric behavior of this compound, offering a predictive analysis of its fragmentation patterns.
Predicted Molecular and Mass Spectrometric Properties
The initial step in mass spectrometry analysis is the determination of the compound's exact molecular weight.
Molecular Formula: C₈H₈N₂O₄
Molecular Weight:
-
Monoisotopic Mass: 196.0484 Da
-
Average Mass: 196.16 g/mol
These values are fundamental for identifying the molecular ion peak in a mass spectrum. In electrospray ionization (ESI), a common ionization technique for such molecules, the compound is expected to be observed as protonated or deprotonated species.
| Ion Species | Predicted m/z (Positive Mode) | Predicted m/z (Negative Mode) |
| [M+H]⁺ | 197.0557 | - |
| [M+Na]⁺ | 219.0376 | - |
| [M+K]⁺ | 235.0116 | - |
| [M-H]⁻ | - | 195.0411 |
Proposed Fragmentation Pathway
Understanding the fragmentation of a molecule is key to its structural elucidation. Based on the functional groups present in this compound (a carboxylic acid, a methyl ester, and a methyl-pyrazole core), a plausible fragmentation pathway in positive ion mode (e.g., ESI-MS/MS of the [M+H]⁺ ion) can be predicted.
The fragmentation is likely to initiate from the most labile parts of the molecule, such as the ester and carboxylic acid groups.
An In-depth Technical Guide on the Structural Characteristics of a Pyrazole Carboxylic Acid Derivative
Audience: Researchers, scientists, and drug development professionals.
Introduction
This technical guide provides a detailed overview of the structural and physicochemical properties of pyrazole carboxylic acid derivatives, with a specific focus on the crystal structure of a representative compound, 3-(methoxycarbonyl)-1-methyl-4-nitropyrazole-5-carboxylic acid monohydrate. Due to the limited availability of public crystallographic data for 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid, this closely related nitro-substituted analog serves as a valuable case study for understanding the molecular geometry, intermolecular interactions, and solid-state packing of this class of compounds. The pyrazole scaffold is a key heterocyclic motif in medicinal chemistry, and a thorough understanding of its structural biology is crucial for rational drug design and development.
Physicochemical Properties
A summary of the key physicochemical properties for this compound and a related compound is presented below.
| Property | Value | Reference |
| Compound | This compound | |
| Molecular Formula | C₇H₈N₂O₄ | [1] |
| Molecular Weight | 184.15 g/mol | [1] |
| CAS Number | 117860-56-7 | [1] |
| Compound | 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Molecular Formula | C₆H₈N₂O₃ | [2] |
| Molecular Weight | 156.14 g/mol | [2] |
| IUPAC Name | 3-methoxy-1-methylpyrazole-5-carboxylic acid | [2] |
Crystal Structure Analysis of 3-methoxycarbonyl-1-methyl-4-nitropyrazole-5-carboxylic acid monohydrate
The crystal structure of 3-methoxycarbonyl-1-methyl-4-nitropyrazole-5-carboxylic acid monohydrate provides significant insights into the conformational preferences and packing arrangements of this class of molecules.
Crystallographic Data
The following table summarizes the crystallographic data obtained from the single-crystal X-ray diffraction study.
| Parameter | Value |
| Empirical Formula | C₇H₉N₃O₇ |
| Formula Weight | 247.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.953(1) |
| b (Å) | 18.534(2) |
| c (Å) | 7.234(1) |
| β (°) | 113.13(1) |
| Volume (ų) | 980.9(2) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.673 |
Molecular Geometry
The pyrazole ring is essentially planar. The substituent groups, namely the methoxycarbonyl, nitro, and carboxylic acid groups, are twisted with respect to the plane of the pyrazole ring. The dihedral angles are 8.1°, 74.5°, and 16.7° for the methoxycarbonyl, nitro, and acid groups, respectively[3].
The presence of a water molecule in the crystal lattice plays a crucial role in the supramolecular assembly through the formation of strong hydrogen bonds. Specifically, the water molecule forms hydrogen bonds with the carboxylic acid proton of one molecule and the unsubstituted pyrazole nitrogen atom of a symmetry-related molecule[3].
Experimental Protocols
Synthesis of Pyrazole Carboxylic Acid Derivatives
A general synthetic pathway to pyrazole carboxylic acid derivatives involves the cycloaddition reaction between a hydrazine and a dicarbonyl compound or its equivalent.
Logical Flow of a Typical Synthesis:
Caption: A generalized workflow for the synthesis of pyrazole carboxylic acid derivatives.
Single-Crystal X-ray Diffraction
The determination of the crystal structure involves the following key steps:
-
Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent.
-
Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature.
-
Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure, typically using direct methods, and then refined to obtain accurate atomic positions and thermal parameters.
Workflow for Crystal Structure Determination:
Caption: The workflow for determining the crystal structure of a small molecule.
Signaling Pathways and Biological Relevance
While the direct biological activity of this compound is not extensively documented in the provided search results, pyrazole derivatives are known to interact with various biological targets. For instance, some pyrazole derivatives act as inhibitors of enzymes or as ligands for receptors. The structural information gleaned from crystallographic studies is paramount for understanding these interactions at a molecular level, which is a critical step in drug discovery.
Hypothetical Drug Action Pathway:
Caption: A simplified diagram illustrating the potential mechanism of action for a pyrazole-based drug candidate.
Conclusion
This technical guide has provided a comprehensive overview of the structural characteristics of this compound, primarily through the detailed analysis of a closely related analog. The presented data highlights the key geometric features and intermolecular interactions that govern the solid-state architecture of this class of compounds. The experimental protocols and logical workflows provided offer a clear guide for researchers working on the synthesis and structural characterization of novel pyrazole derivatives. A deeper understanding of the crystal structures of such molecules is essential for the continued development of new therapeutic agents with improved efficacy and specificity.
References
Solubility Profile of 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document outlines the solubility of structurally similar pyrazole carboxylic acid derivatives, provides a detailed experimental protocol for determining solubility, and presents a typical synthesis workflow. This information is intended to guide researchers in handling this compound and in designing further studies.
Introduction to Pyrazole Carboxylic Acids
Pyrazole carboxylic acids are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. Their rigid scaffold and ability to participate in various intermolecular interactions make them attractive core structures for the design of therapeutic agents. The solubility of these compounds in organic solvents is a critical parameter that influences their synthesis, purification, formulation, and bioavailability.
Solubility of Structural Analogs
| Compound Name | Solvent | Solubility |
| 3-methyl-1H-pyrazole-5-carboxylic acid hydrochloride | Water, Ethanol, Methanol | Good solubility |
| 5-Methyl-1H-pyrazole-3-carboxylic acid | Dimethyl sulfoxide (DMSO) | Soluble[1] |
It is crucial to note that the substitution pattern and the presence of a methoxycarbonyl group in the target compound will influence its solubility profile compared to these analogs. The ester group may increase solubility in moderately polar organic solvents, while the carboxylic acid moiety will contribute to its solubility in polar and protic solvents.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound, a standardized experimental protocol should be followed. The equilibrium shake-flask method is a widely accepted technique for this purpose.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (pure solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, tetrahydrofuran, dimethyl sulfoxide)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solvent: Ensure all organic solvents are of high purity.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any remaining solid particles.
-
Quantification:
-
HPLC Method: Prepare a series of standard solutions of the compound of known concentrations in the respective solvent. Analyze both the standard solutions and the filtered sample solution by HPLC. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of the compound in the sample solution from the calibration curve.
-
UV-Vis Spectrophotometry: If the compound has a suitable chromophore, prepare a calibration curve by measuring the absorbance of a series of standard solutions at a specific wavelength. Measure the absorbance of the diluted filtered sample and determine its concentration.
-
-
Data Reporting: Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
Synthesis Workflow
The synthesis of pyrazole carboxylic acids often involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative. The following diagram illustrates a general workflow for the synthesis of a substituted pyrazole carboxylic acid.
Conclusion
While specific quantitative solubility data for this compound remains to be experimentally determined, the information on its structural analogs and the provided experimental protocol offer a solid foundation for researchers. Understanding the solubility of this compound is essential for its effective utilization in research and development, particularly in the fields of medicinal chemistry and materials science. The presented synthesis workflow also provides a logical overview of its preparation. It is recommended that researchers perform the described solubility determination to obtain precise data for their specific applications.
References
An In-depth Technical Guide on the Thermal Stability of 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Predicted Thermal Properties
The thermal stability of organic compounds is a critical parameter in drug development, influencing storage, formulation, and processing. Based on the analysis of related pyrazole carboxylic acids and their methyl esters, the following table summarizes the expected and known thermal properties of 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid and its analogs.
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Notes |
| This compound | 126674-95-1 | C₈H₈N₂O₄ | Not available (Predicted) | Expected to melt with decomposition |
| 1H-Pyrazole-3,5-dicarboxylic acid | 3112-31-0 | C₅H₄N₂O₄ | 292-295 (decomposes)[1] | High melting point due to two carboxylic acid groups and potential for strong intermolecular hydrogen bonding. |
| tert-Butyl 4-[1-(3-fluorophenyl)-4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate | Not available | C₂₁H₂₆FN₃O₄ | 134–136[2] | A more complex substituted pyrazole with a lower melting point. |
| tert-Butyl 4-[4-(methoxycarbonyl)-1-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate | Not available | C₂₂H₃₀N₃O₄ | 123–124[2] | Similar in structure to the fluoro-substituted analog, with a comparable melting point. |
| Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate | Not available | C₁₁H₁₀N₂O₃ | 188[3] | The presence of a hydroxyl group can contribute to hydrogen bonding, increasing the melting point. |
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.[4][5]
1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] This technique is used to determine the decomposition temperature and to study the thermal degradation profile of a compound.
-
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance, a furnace, and a purge gas system.[6]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound into a clean, inert TGA crucible (e.g., alumina).[7]
-
Ensure the sample is evenly distributed at the bottom of the crucible.
-
-
Experimental Procedure:
-
Place the crucible containing the sample onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[8]
-
Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).[6]
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
The onset temperature of mass loss is typically considered the decomposition temperature.
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum rates of decomposition.[6]
-
2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect other thermal events like glass transitions and crystallization.[9]
-
Instrumentation: A differential scanning calorimeter with a sample and reference pan holder, a furnace, and a data acquisition system.[10]
-
Sample Preparation:
-
Experimental Procedure:
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[10]
-
A common procedure involves a heat/cool/heat cycle to erase the thermal history of the sample.[8]
-
Record the differential heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
The melting point is determined as the onset or peak temperature of the endothermic melting transition.[8]
-
The area under the melting peak corresponds to the enthalpy of fusion.
-
Visualizations
Workflow for Thermal Stability Assessment
The following diagram illustrates a standard workflow for assessing the thermal stability of a new chemical entity like this compound.
Caption: Workflow for Thermal Stability Analysis.
References
- 1. 1H-Pyrazole-3,5-dicarboxylic acid|lookchem [lookchem.com]
- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 5. mt.com [mt.com]
- 6. etamu.edu [etamu.edu]
- 7. epfl.ch [epfl.ch]
- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 10. web.williams.edu [web.williams.edu]
A Theoretical and Computational Chemistry Guide to 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities. Computational modeling has become an indispensable tool in the design and optimization of these compounds, offering profound insights into their structure-activity relationships.[1] This guide focuses on the specific, yet under-documented molecule, 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid. By applying established theoretical methods, such as Density Functional Theory (DFT), we can predict its structural, electronic, and spectroscopic properties. These theoretical calculations are crucial for understanding the molecule's reactivity, stability, and potential as a pharmacological agent.
Proposed Theoretical Investigation Workflow
A typical computational workflow for a novel or under-studied molecule like this compound involves a series of calculations to build a comprehensive in-silico profile. This process, from initial structure optimization to the analysis of complex electronic properties, is depicted below.
Caption: Proposed workflow for theoretical calculations.
Data Presentation: Predicted Molecular Properties
The following tables are templates for summarizing the quantitative data that would be obtained from the proposed theoretical calculations.
Table 1: Predicted Optimized Geometrical Parameters
This table would present the key bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation.
| Parameter | Atom(s) Involved | Calculated Value (Å or °) |
| Bond Lengths | ||
| N1-N2 | Value | |
| C3-C4 | Value | |
| C5-C(OOH) | Value | |
| Bond Angles | ||
| N2-N1-C5 | Value | |
| C3-C4-C5 | Value | |
| Dihedral Angles | ||
| C4-C5-C(OOH)-O | Value |
Table 2: Predicted Vibrational Frequencies
This table would list the most significant calculated vibrational modes and their corresponding frequencies, which can be compared with experimental IR and Raman spectra.
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| O-H stretch | Carboxylic Acid | Value |
| C=O stretch | Carboxylic Acid | Value |
| C=O stretch | Methoxycarbonyl | Value |
| C-N stretch | Pyrazole Ring | Value |
Table 3: Predicted Electronic and Quantum Chemical Properties
This table would summarize key electronic properties that provide insight into the molecule's reactivity and stability.
| Property | Calculated Value (eV) |
| Energy of HOMO | Value |
| Energy of LUMO | Value |
| HOMO-LUMO Energy Gap (ΔE) | Value |
| Ionization Potential | Value |
| Electron Affinity | Value |
Methodologies for Theoretical Calculations
The protocols outlined below are based on methodologies successfully applied to similar pyrazole-based compounds in recent computational chemistry literature.[2][3][4]
Geometry Optimization and Frequency Calculations
The initial 3D structure of this compound would be generated using molecular modeling software. This structure would then be optimized using Density Functional Theory (DFT).
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Method: B3LYP hybrid functional.
-
Basis Set: 6-311++G(d,p) basis set. This set is robust for organic molecules containing heteroatoms and allows for the accurate description of both core and valence electrons.
-
Protocol: The geometry optimization is performed without any symmetry constraints. Following optimization, a frequency calculation at the same level of theory is crucial. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Electronic Structure Analysis
Using the optimized geometry, a series of single-point energy calculations are performed to determine the electronic properties.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[2]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. This is valuable for understanding intermolecular interactions.[3]
Spectroscopic Simulations
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method would be used to predict the ¹H and ¹³C NMR chemical shifts. Calculations are typically referenced against a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.
-
UV-Visible Spectroscopy: To simulate the electronic absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed. This method provides information on the electronic transitions, including their wavelengths and oscillator strengths.[3]
Logical Relationships in Computational Analysis
The data derived from DFT calculations are interconnected. Understanding these relationships is key to forming a holistic view of the molecule's chemical nature. The diagram below illustrates how fundamental calculated properties inform more complex chemical descriptors.
Caption: Interrelation of key computational outputs.
Conclusion
This guide provides a comprehensive theoretical framework for the computational study of this compound. By following the outlined DFT-based methodologies, researchers can generate a wealth of predictive data regarding its geometry, stability, reactivity, and spectroscopic signatures. This in-silico analysis serves as a powerful preliminary step in the drug discovery pipeline, enabling a more targeted and efficient approach to the synthesis and experimental evaluation of this and related pyrazole derivatives.
References
- 1. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Guide: 3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid, a key intermediate in organic synthesis. This document details its chemical identity, synthesis, and physical properties, tailored for professionals in research and development.
Chemical Identity and Properties
Table 1: Chemical Identifiers of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid | 75092-39-6 | C₆H₆N₂O₄ | 170.12 |
| Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | 100852-80-0 | C₁₀H₁₄N₂O₄ | 226.23 |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₈N₂O₄ |
| Molecular Weight | 184.15 g/mol |
| XLogP3 | 0.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 2 |
| Exact Mass | 184.048406 g/mol |
| Topological Polar Surface Area | 84.6 Ų |
| Heavy Atom Count | 13 |
Note: The properties in Table 2 are computationally predicted and have not been experimentally verified in the available literature.
Synthesis
The synthesis of this compound can be achieved through the selective hydrolysis of diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate. A detailed experimental protocol, derived from patent literature, is provided below.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the procedure described in patent US20160237048A1.
Objective: To synthesize 3-(carbomethoxy)-1-methyl pyrazole-5-carboxylic acid via selective hydrolysis of the corresponding diethyl ester.
Materials:
-
Diethyl 1-methyl-pyrazole-3,5-dicarboxylate
-
Methanol (MeOH)
-
Potassium hydroxide (KOH)
-
36% Concentrated hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer
-
Cooling bath (ice-water)
-
Rotary evaporator
-
Separatory funnel
-
pH meter or pH paper
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve diethyl 1-methyl-pyrazole-3,5-dicarboxylate in methanol in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice-water bath with continuous stirring.
-
Hydrolysis: While maintaining the temperature at 0°C, slowly add a 3.0 M solution of potassium hydroxide in methanol. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of petroleum ether and ethyl acetate as the eluent.
-
Warming and Reaction Completion: After the addition of the KOH solution, allow the reaction mixture to warm to 25°C and continue stirring for 10 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Solvent Removal: Once the reaction is complete, remove the organic solvent (methanol) using a rotary evaporator.
-
Aqueous Workup: Dissolve the resulting residue in water.
-
Acidification: Carefully adjust the pH of the aqueous solution to 2-3 by adding 36% concentrated hydrochloric acid. This will precipitate the product.
-
Extraction: Extract the product from the acidic aqueous solution using ethyl acetate.
-
Drying and Concentration: Separate the organic phase, dry it over anhydrous sodium sulfate, and then evaporate the solvent to yield 3-(carbomethoxy)-1-methyl pyrazole-5-carboxylic acid.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information to suggest that this compound has been investigated for its biological activity or its role in any specific signaling pathways. It is primarily documented as a chemical intermediate for the synthesis of more complex molecules.
Conclusion
This compound serves as a valuable synthetic intermediate. While its physicochemical properties are not extensively documented in readily accessible sources, a reliable synthesis protocol via selective hydrolysis of its diethyl ester is available. This guide provides the necessary information for researchers and scientists to synthesize and utilize this compound in their drug discovery and development endeavors. Further research is warranted to explore the potential biological activities of this and related pyrazole derivatives.
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid as a versatile building block in the synthesis of various fused heterocyclic systems. The protocols detailed below are designed to be clear, concise, and reproducible for researchers in organic synthesis and medicinal chemistry.
Introduction
Fused pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in drug discovery due to their wide range of biological activities. The pyrazolo[3,4-b]pyridine, pyrazolo[3,4-d]pyrimidine, and pyrazolo[3,4-d]pyridazine core structures are found in numerous compounds with therapeutic potential, including kinase inhibitors, anti-inflammatory agents, and anticancer drugs. This compound is a key starting material for the synthesis of these valuable scaffolds, offering two distinct functional groups for selective manipulation and cyclization reactions.
Application 1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
A key strategy for the synthesis of pyrazolo[3,4-b]pyridines involves the conversion of the carboxylic acid functionality of the starting material into an amino group via a Curtius rearrangement. The resulting 5-aminopyrazole derivative can then undergo a cyclocondensation reaction with a β-dicarbonyl compound to afford the desired fused heterocyclic system.
Logical Workflow for Pyrazolo[3,4-b]pyridine Synthesis
Caption: Synthetic route to pyrazolo[3,á,b]pyridines.
Experimental Protocols
Protocol 1.1: Synthesis of Methyl 5-(tert-butoxycarbonylamino)-1-methyl-1H-pyrazole-3-carboxylate
-
To a stirred solution of this compound (1.0 eq) in anhydrous toluene (10 mL/mmol) under a nitrogen atmosphere, add triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA) (1.1 eq).
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Add anhydrous tert-butanol (3.0 eq) and continue stirring at 80 °C for 16 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product as a white solid.
Protocol 1.2: Synthesis of Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
-
Dissolve methyl 5-(tert-butoxycarbonylamino)-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (1:1, 5 mL/mmol) at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Concentrate the mixture under reduced pressure.
-
Add saturated sodium bicarbonate solution to neutralize the excess acid and extract the product with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the desired aminopyrazole, which can be used in the next step without further purification.
Protocol 1.3: Synthesis of Methyl 1-methyl-4,6-disubstituted-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
-
To a solution of methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in glacial acetic acid (10 mL/mmol), add the appropriate β-dicarbonyl compound (e.g., acetylacetone for a 4,6-dimethyl substituted product) (1.1 eq).[1]
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazolo[3,4-b]pyridine derivative.
Data Presentation
| Entry | β-Dicarbonyl Compound | Product | Yield (%) |
| 1 | Acetylacetone | Methyl 4,6-dimethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate | 75 |
| 2 | Ethyl acetoacetate | Methyl 6-methyl-4-oxo-1,4,5,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate | 68 |
| 3 | Dibenzoylmethane | Methyl 1-methyl-4,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate | 82 |
Application 2: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
The synthesis of pyrazolo[3,4-d]pyrimidines can be achieved by first converting the starting material into a 5-aminopyrazole-3-carboxylic acid derivative, followed by cyclization with a suitable one-carbon synthon. An alternative approach involves the formation of a pyrazolo[3,4-d]oxazinone intermediate, which is then reacted with an amine.[2][3]
Signaling Pathway for Pyrazolo[3,4-d]pyrimidine Synthesis
Caption: Route to pyrazolo[3,4-d]pyrimidines.
Experimental Protocols
Protocol 2.1: Synthesis of 6-Methyl-1-methyl-1H-pyrazolo[3,4-d][4][5]oxazin-4(5H)-one
-
Prepare methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate as described in Protocols 1.1 and 1.2.
-
Hydrolyze the methyl ester by dissolving it in a 2M aqueous solution of sodium hydroxide (5 mL/mmol) and stirring at 60 °C for 4 hours.
-
Cool the solution to 0 °C and acidify to pH 3-4 with concentrated HCl to precipitate 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Reflux the resulting amino acid (1.0 eq) in acetic anhydride (10 mL/mmol) for 3 hours.[2]
-
Cool the reaction mixture and remove the excess acetic anhydride under reduced pressure.
-
Triturate the residue with diethyl ether to obtain the pyrazolo[3,4-d]oxazinone as a solid.
Protocol 2.2: Synthesis of 5-Substituted-6-methyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
-
To a solution of 6-methyl-1-methyl-1H-pyrazolo[3,4-d][4][5]oxazin-4(5H)-one (1.0 eq) in glacial acetic acid (10 mL/mmol), add the desired primary amine (1.2 eq).
-
Reflux the mixture for 5-7 hours.
-
Cool the reaction to room temperature and pour into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol or isopropanol) to yield the pure product.
Data Presentation
| Entry | Amine (R-NH₂) | Product | Yield (%) |
| 1 | Aniline | 6-Methyl-1-methyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | 85 |
| 2 | Benzylamine | 5-Benzyl-6-methyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | 88 |
| 3 | Cyclohexylamine | 5-Cyclohexyl-6-methyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | 78 |
Application 3: Synthesis of Pyrazolo[3,4-d]pyridazine Derivatives
For the synthesis of pyrazolo[3,4-d]pyridazines, the starting dicarboxylic acid monoester is first converted to the corresponding dimethyl ester. Subsequent reaction with hydrazine hydrate leads to a double cyclization to form the pyrazolo[3,4-d]pyridazinone core.
Experimental Workflow for Pyrazolo[3,4-d]pyridazine Synthesis
Caption: Synthetic pathway to pyrazolo[3,á,d]pyridazines.
Experimental Protocols
Protocol 3.1: Synthesis of Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
-
Suspend this compound (1.0 eq) in methanol (20 mL/mmol).
-
Carefully add concentrated sulfuric acid (0.2 eq) and reflux the mixture for 12 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the diester.
Protocol 3.2: Synthesis of 2,6-Dimethyl-2,5-dihydro-4H,7H-pyrazolo[3,4-d]pyridazine-4,7-dione
-
Dissolve dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (1.0 eq) in ethanol (15 mL/mmol).
-
Add hydrazine hydrate (2.2 eq) and reflux the mixture for 24 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the desired pyrazolo[3,4-d]pyridazinone.
Data Presentation
| Entry | Starting Material | Product | Yield (%) |
| 1 | Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | 2,6-Dimethyl-2,5-dihydro-4H,7H-pyrazolo[3,4-d]pyridazine-4,7-dione | 80 |
Disclaimer: The provided protocols are based on established chemical transformations and literature precedents for similar compounds. Optimization of reaction conditions may be necessary to achieve the reported yields. Standard laboratory safety procedures should be followed at all times.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
Application Notes and Protocols for the Derivatization of 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic Acid in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the derivatization of 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid and subsequent evaluation of its derivatives in various biological assays. The protocols are intended to guide researchers in the synthesis and screening of novel pyrazole-based compounds with potential therapeutic applications.
Derivatization of this compound
The primary route for derivatizing this compound is through the formation of amide bonds by coupling the carboxylic acid moiety with a diverse range of primary and secondary amines. This approach allows for the generation of a library of novel pyrazole carboxamide derivatives for structure-activity relationship (SAR) studies.
Experimental Protocol: Amide Coupling
This protocol outlines a general procedure for the synthesis of N-substituted 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxamides.
Materials:
-
This compound
-
Desired primary or secondary amine
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add the desired amine (1.1 equivalents), HBTU (1.2 equivalents), and DIPEA (2.0 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxamide derivative.
-
Characterization: Characterize the purified compound by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Biological Assays for Pyrazole Derivatives
The synthesized pyrazole carboxamide derivatives can be screened for a variety of biological activities. Below are protocols for common assays used to evaluate their potential as anticancer agents and enzyme inhibitors.
Anticancer Activity: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][2][3][4]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer)[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[1]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. The final concentration of DMSO should not exceed 0.5% (v/v).[1] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1] Gently shake the plate for 10-15 minutes.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting cell viability against the compound concentration.[1]
Enzyme Inhibition Assay: Kinase Inhibition
Many pyrazole derivatives exhibit their biological effects by inhibiting protein kinases, which are key regulators of cellular processes.[6][7]
Materials:
-
Recombinant protein kinase (e.g., CDK2, Aurora Kinase A/B)[8]
-
Kinase assay buffer
-
Peptide substrate for the specific kinase
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Microplate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the pyrazole derivatives in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound, the specific kinase, and the peptide substrate in the kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically small (e.g., 5-10 µL).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves a two-step process: first, adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP, and second, adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.
Quantitative Data
The following tables summarize the biological activities of various pyrazole carboxamide derivatives from the literature. Note that these derivatives are not directly from this compound but represent the broader class of pyrazole carboxamides, providing a reference for expected potency.
Table 1: Anticancer Activity of Pyrazole Carboxamide Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative 5 | HepG2 (Liver) | 13.14 | [5] |
| Derivative 5 | MCF-7 (Breast) | 8.03 | [5] |
| Derivative 6k | HeLa (Cervical) | 0.43 | [8] |
| Derivative 6k | HepG2 (Liver) | 0.67 | [8] |
| Compound 6 | MCF-7 (Breast) | 6.53 | [9] |
| Compound 6 | A-549 (Lung) | 26.40 | [9] |
Table 2: Kinase Inhibitory Activity of Pyrazole Carboxamide Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 6k | Aurora Kinase A | 16.3 | [8] |
| Compound 6k | Aurora Kinase B | 20.2 | [8] |
| Compound 4 | CDK2 | 750 | [5] |
| Compound 5 | CDK2 | 560 | [5] |
| Compound 6 | CDK2 | 460 | [5] |
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways that can be targeted by pyrazole-based kinase inhibitors.
Caption: Experimental workflow for synthesis and biological evaluation.
Caption: PI3K/AKT/mTOR signaling pathway inhibition.
Caption: Cell cycle regulation and CDK inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. broadpharm.com [broadpharm.com]
- 5. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: 3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic Acid as a Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthetic tractability and ability to participate in various non-covalent interactions have made it a cornerstone in the design of targeted therapies. This document focuses on the utility of the 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid scaffold and its derivatives in drug discovery. We provide an overview of its applications, quantitative biological data for key derivatives, detailed experimental protocols for relevant assays, and visualizations of associated signaling pathways. While specific biological activity data for the parent compound, this compound, is not extensively available in the public domain, this document compiles data on its closely related analogs to illustrate the potential of this chemical framework.
Applications in Drug Discovery
The this compound scaffold serves as a versatile building block for the synthesis of compounds targeting a range of biological entities. Its derivatives have shown promise in several therapeutic areas:
-
Kinase Inhibition: The pyrazole moiety is a well-established hinge-binding motif in many kinase inhibitors. By modifying the substituents on the pyrazole ring, researchers can achieve potent and selective inhibition of various kinases, including Janus kinases (JAKs), which are implicated in inflammatory diseases and cancers.
-
Antimicrobial Agents: Pyrazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities. They can be designed to target essential bacterial enzymes, such as β-ketoacyl-acyl carrier protein synthase III (FabH) in the fatty acid synthesis pathway, a crucial process for bacterial survival.
-
Metalloprotease Inhibition: Derivatives of this scaffold have been explored as inhibitors of metalloproteases like meprins (meprin α and meprin β), which are involved in tissue remodeling, inflammation, and fibrosis.
Quantitative Biological Data
The following tables summarize the biological activities of various derivatives based on the 1-methyl-1H-pyrazole-5-carboxylic acid core. This data is essential for understanding structure-activity relationships (SAR) and guiding lead optimization.
Table 1: Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 3f | JAK1 | 3.4 | [1] |
| JAK2 | 2.2 | [1] | |
| JAK3 | 3.5 | [1] | |
| TK4g | JAK2 | 12.61 | [2] |
| JAK3 | 15.80 | [2] | |
| Compound 1 | FLT3 | Data not specified | [3] |
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 7b | Staphylococcus aureus | 0.22 | [4] |
| Escherichia coli | 0.24 | [4] | |
| Candida albicans | 0.25 | [4] | |
| 1b | Acinetobacter baumannii (MDR) | 512 | |
| 1d | Acinetobacter baumannii (MDR) | 512 |
Table 3: Meprin Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Target | IC₅₀ (µM) | Reference |
| SR24144 | Meprin α | single digit µM | [5] |
| Meprin β | >100 | [5] | |
| SR19855 | Meprin α | single digit µM | [5] |
| Meprin β | 17 | [5] | |
| SR24319 | Meprin α | single digit µM | [5] |
| Meprin β | 60 | [5] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the mechanism of action and the process of drug discovery.
JAK-STAT Signaling Pathway
This diagram illustrates the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway, a key target for pyrazole-based inhibitors in inflammatory diseases and cancer.
Bacterial Fatty Acid Synthesis Initiation
This workflow shows the initiation of the bacterial fatty acid synthesis pathway (Type II), where FabH is a key enzyme and a target for pyrazole-based antibacterial agents.
Meprin α/β Proteolytic Activity
This diagram depicts the role of Meprin α and β in cleaving procollagen and processing pro-inflammatory cytokines, processes that can be targeted by pyrazole-based inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for determining the in vitro potency of pyrazole derivatives against a target kinase.
Materials:
-
Purified recombinant kinase (e.g., JAK1)
-
Kinase-specific substrate peptide
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
This compound derivatives (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add 1 µL of the diluted test compound, positive control (e.g., a known inhibitor), or DMSO (negative control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase assay buffer. Add 5 µL to each well.
-
Prepare a 2X ATP solution in kinase assay buffer. Add 5 µL to each well to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 1 hour.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of pyrazole derivatives against various microbial strains.[6]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound derivatives (or other test compounds) dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Procedure:
-
Inoculum Preparation:
-
Culture the microbial strain overnight in the appropriate broth.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay wells.
-
-
Compound Dilution:
-
Prepare a serial two-fold dilution of the test compounds in the broth directly in the 96-well plate. The typical concentration range is 0.125 to 128 µg/mL.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well (except the sterility control).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity or measure the optical density (OD) at 600 nm using a microplate reader.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
In Vitro Meprin Inhibition Assay (Fluorogenic Substrate)
This protocol describes a method to assess the inhibitory activity of pyrazole derivatives against meprin α and meprin β.
Materials:
-
Recombinant human meprin α and meprin β
-
Fluorogenic meprin substrate (e.g., Mca-YVADAPK(Dnp)-OH for meprin α)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
This compound derivatives (or other test compounds) dissolved in DMSO
-
Black, opaque 384-well plates
-
Fluorescence plate reader
Procedure:
-
Assay Plate Preparation: Add 1 µL of serially diluted test compounds or DMSO (control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 20 µL of the meprin enzyme solution (e.g., 2 nM final concentration for meprin α) in assay buffer to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add 20 µL of the fluorogenic substrate solution (e.g., 10 µM final concentration) in assay buffer to each well to start the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence (e.g., Ex/Em = 320/405 nm) over time using a fluorescence plate reader.
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel therapeutics. Its demonstrated utility in the design of kinase, microbial, and metalloprotease inhibitors, supported by the provided quantitative data and experimental protocols, underscores its significance in modern drug discovery. Further exploration and derivatization of this scaffold hold considerable promise for the identification of new and effective drug candidates.
References
- 1. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and Optimization of Selective Inhibitors of Meprin α (Part II) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of 3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds widely utilized in the pharmaceutical and agrochemical industries.[1] The pyrazole scaffold is a key structural motif in numerous biologically active molecules, exhibiting a range of activities including analgesic, anti-inflammatory, antibacterial, antifungal, and anticancer properties.[1][2] Specifically, pyrazole-5-carboxamides have been identified as novel inhibitors of the Receptor for Advanced Glycation End Products (RAGE), a target implicated in Alzheimer's disease.[3] This document provides detailed protocols for the synthesis of 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxamides through the reaction of 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid with various amines. Two primary methods are detailed: activation of the carboxylic acid using a coupling reagent and conversion to an acyl chloride.
Reaction Scheme
The overall reaction involves the formation of an amide bond between the carboxylic acid group of the pyrazole and a primary or secondary amine.
Caption: General reaction scheme for the synthesis of 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxamides.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the synthesis of various pyrazole carboxamides. Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific amine and reaction scale.
| Amine (R-NH2) | Coupling Method | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | Acyl Chloride | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to RT | 2-4 | 85-95 |
| Benzylamine | HATU/DIPEA | Dimethylformamide (DMF) | DIPEA | Room Temperature | 12-16 | 80-90 |
| Morpholine | EDCI/HOBt | Dichloromethane (DCM) | N-Methylmorpholine (NMM) | 0 to RT | 12-18 | 75-85 |
| n-Butylamine | Acyl Chloride | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to RT | 2-4 | 88-96 |
| 4-Fluoroaniline | HATU/DIPEA | Dimethylformamide (DMF) | DIPEA | Room Temperature | 12-16 | 82-92 |
Experimental Protocols
Two common and effective methods for the synthesis of 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxamides are provided below.
Method 1: Amide Coupling Using HATU
This method utilizes a modern coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known for its high efficiency and mild reaction conditions.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution (3 times) and then with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxamide.
Method 2: Acyl Chloride Formation and Reaction with Amine
This classic two-step, one-pot method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.
Materials:
-
This compound
-
Thionyl chloride (SOCl2) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
A catalytic amount of anhydrous Dimethylformamide (DMF) (if using oxalyl chloride)
-
Amine (primary or secondary)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C. Alternatively, add oxalyl chloride (1.5-2.0 eq) and a catalytic drop of DMF.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride or oxalyl chloride. Co-evaporate with anhydrous toluene or DCM (2-3 times) to ensure complete removal.
-
Dissolve the resulting crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the amine (1.1 eq) and triethylamine (1.5-2.0 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the pure 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxamide.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxamides.
Caption: General experimental workflow for the synthesis and purification of pyrazole carboxamides.
Applications in Drug Development
Pyrazole-based compounds are of significant interest in drug discovery. The synthesis of a library of 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxamides allows for the exploration of structure-activity relationships (SAR). These compounds can be screened for various biological activities, including but not limited to:
-
Anticancer agents: Pyrazole derivatives have been shown to induce apoptosis or autophagy in cancer cell lines.[4]
-
Anti-inflammatory agents: The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Enzyme inhibitors: As demonstrated with RAGE, pyrazole carboxamides can be designed to inhibit specific enzymes or protein-protein interactions.[3]
-
Agrochemicals: Many pyrazole derivatives have found applications as herbicides and insecticides.[1]
The protocols outlined in this document provide a robust foundation for the synthesis of diverse pyrazole carboxamides, enabling further research and development in these therapeutic areas.
References
- 1. jocpr.com [jocpr.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a key intermediate in the synthesis of various biologically active compounds. The selective esterification of its C5 carboxylic acid moiety is a crucial step in the development of novel pharmaceuticals and agrochemicals. This document provides detailed protocols for three common esterification methods: Fischer-Speier esterification, esterification via acyl chloride formation, and Steglich esterification. These methods offer a range of conditions from acidic to neutral, allowing for compatibility with various substrates and functional groups.
Data Presentation
The following table summarizes typical quantitative data for the different esterification protocols of this compound with various alcohols. Please note that yields are highly dependent on reaction scale and purification efficiency.
| Protocol | Alcohol | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Protocol 1: Fischer-Speier Esterification | Methanol | H₂SO₄ (cat.) | Methanol | Reflux | 12 - 24 | 85 - 95 |
| Ethanol | H₂SO₄ (cat.) | Ethanol | Reflux | 12 - 24 | 80 - 90 | |
| Isopropanol | H₂SO₄ (cat.) | Isopropanol | Reflux | 24 - 48 | 60 - 75 | |
| Protocol 2: Acyl Chloride Formation | Methanol | SOCl₂, Pyridine (cat.) | Toluene | Reflux | 2 | 90 - 98 |
| Ethanol | SOCl₂, Pyridine (cat.) | Toluene | Reflux | 2 | 88 - 96 | |
| tert-Butanol | SOCl₂, Pyridine (cat.) | Toluene | Reflux | 4 | 70 - 85 | |
| Protocol 3: Steglich Esterification | Methanol | DCC, DMAP | Dichloromethane | RT | 4 - 8 | 90 - 97 |
| Ethanol | DCC, DMAP | Dichloromethane | RT | 4 - 8 | 88 - 95 | |
| Isopropanol | DCC, DMAP | Dichloromethane | RT | 6 - 12 | 85 - 92 |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification
This method involves the direct esterification of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[1][2]
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol, isopropanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a solution of this compound (1.0 eq) in the desired anhydrous alcohol (used as both reagent and solvent, typically 10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.
-
Purify the crude product by column chromatography or recrystallization if necessary.
Protocol 2: Esterification via Acyl Chloride Formation
This two-step protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the alcohol.[3]
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Toluene or Dichloromethane
-
Anhydrous alcohol (e.g., methanol, ethanol, tert-butanol)
-
Pyridine (catalytic amount)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure: Step A: Acyl Chloride Formation
-
Suspend this compound (1.0 eq) in anhydrous toluene (10 volumes).
-
Add thionyl chloride (1.2-1.5 eq) dropwise to the suspension at room temperature.
-
Add a catalytic amount of pyridine (1-2 drops).
-
Heat the mixture to reflux for 1-2 hours or until the reaction is complete (cessation of gas evolution and clear solution).
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting acyl chloride is typically used in the next step without further purification.
Step B: Ester Formation
-
Dissolve the crude acyl chloride in an anhydrous solvent like toluene or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the desired alcohol (1.1 eq) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Steglich Esterification
This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, allowing for mild reaction conditions.[4]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Alcohol (e.g., methanol, ethanol, isopropanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
0.5 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the DCU precipitate and wash the solid with cold dichloromethane.
-
Combine the filtrates and wash successively with 0.5 M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to remove any remaining DCU and other impurities.
Visualizations
Caption: Workflow for Fischer-Speier Esterification.
Caption: Workflow for Esterification via Acyl Chloride.
Caption: Workflow for Steglich Esterification.
References
Application Notes: 3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid as a Precursor for Sildenafil Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid as a key starting material in the synthesis of the Active Pharmaceutical Ingredient (API) Sildenafil. Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely used in the treatment of erectile dysfunction. The pyrazole core is a critical pharmacophore in Sildenafil, and the described synthetic route offers a practical approach for its construction.
Precursor Properties
A summary of the key chemical and physical properties of the starting material, this compound, is provided below.
| Property | Value |
| Molecular Formula | C₇H₈N₂O₄ |
| Molecular Weight | 184.15 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar organic solvents |
Synthetic Pathway Overview
The synthesis of Sildenafil from this compound involves a multi-step process. The general workflow begins with the formation of the pyrazole core, followed by a series of functional group transformations to build the final pyrazolopyrimidinone structure of Sildenafil.
Application Notes and Protocols for the Development of Kinase Inhibitors from Pyrazole Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pyrazole Carboxylic Acid Derivatives as Kinase Inhibitors
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have demonstrated significant therapeutic potential.[1] Protein kinases play a pivotal role in regulating a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] Pyrazole-based compounds, particularly pyrazole carboxylic acid derivatives, have shown remarkable efficacy in inhibiting a wide range of kinases, such as Aurora kinases, cyclin-dependent kinases (CDKs), p38 MAP kinase, and components of the PI3K/AKT signaling pathway.[1][2] The versatility of the pyrazole ring allows for extensive chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[3] This document provides a comprehensive guide for researchers involved in the discovery and development of novel kinase inhibitors based on the pyrazole carboxylic acid scaffold, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Data Presentation: Inhibitory Activity of Pyrazole Carboxylic Acid Derivatives
The following tables summarize the in vitro inhibitory activity (IC50 values) of selected pyrazole carboxylic acid derivatives against various protein kinases and cancer cell lines. This data is essential for understanding structure-activity relationships (SAR) and for the selection of lead compounds for further development.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrazole Carboxylic Acid Derivatives
| Compound Reference | Target Kinase | IC50 (µM) |
| Compound 5h | Aurora-A | 0.78[2] |
| Compound 5e | Aurora-A | 1.12[2] |
| Alisertib (Reference) | Aurora-A | 3.36[2] |
| Compound 9 | CDK2/cyclin A2 | 0.96[4][5] |
| Compound 7d | CDK2/cyclin A2 | 1.47[4][5] |
| Compound 7a | CDK2/cyclin A2 | 2.0[4][5] |
| Compound 4 | CDK2/cyclin A2 | 3.82[4][5] |
| Roscovitine (Reference) | CDK2 | 0.99[6][7] |
| Compound 5 | CDK2 | 0.56[6][7] |
| Compound 6 | CDK2 | 0.46[6][7] |
| Compound 11 | CDK2 | 0.45[6][7] |
Table 2: Antiproliferative Activity of Pyrazole Carboxylic Acid Derivatives against Cancer Cell Lines
| Compound Reference | Cell Line | Cancer Type | IC50 / GI50 (µM) |
| Compound 5h | MCF-7 | Breast | 0.12 (GI50)[2] |
| Compound 5h | MDA-MB-231 | Breast | 0.63 (GI50)[2] |
| Imatinib (Reference) | MCF-7 | Breast | 16.08 (GI50)[2] |
| Imatinib (Reference) | MDA-MB-231 | Breast | 10.36 (GI50)[2] |
| Compound 5 | HepG2 | Liver | 13.14[7] |
| Compound 5 | MCF-7 | Breast | 8.03[7] |
| Compound 4 | HCT-116 | Colon | 3.81 (GI50, full-panel mean)[4][5] |
| Compound 2 (a pyrazole derivative) | A549 | Lung | Effective inhibition noted[8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development of pyrazole carboxylic acid-based kinase inhibitors.
Protocol 1: General Synthesis of 1,5-Diarylpyrazole-3-Carboxylic Acid
This protocol describes a general method for the synthesis of 1,5-diarylpyrazoles, a common scaffold for COX-2 inhibitors, which are a class of kinase-like enzymes.[9]
Materials:
-
Substituted acetophenone
-
Ethyl trifluoroacetate
-
(4-Sulfamoylphenyl)hydrazine hydrochloride
-
Methanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
Claisen Condensation:
-
In a round-bottom flask, dissolve the substituted acetophenone in a suitable solvent like methanol.
-
Add sodium methoxide to the solution and stir.
-
Slowly add ethyl trifluoroacetate and allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).
-
Acidify the reaction mixture with HCl to precipitate the 1,3-dicarbonyl adduct.
-
Filter, wash, and dry the product.
-
-
Cyclization:
-
Reflux the 1,3-dicarbonyl adduct with (4-sulfamoylphenyl)hydrazine hydrochloride in methanol.
-
The reaction will yield a mixture of 1,5-diarylpyrazole and 1,3-diarylpyrazole regioisomers.
-
-
Purification:
-
Separate the regioisomers using flash chromatography to obtain the desired 1,5-diarylpyrazole-3-carboxylic acid derivative.[9]
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the in vitro inhibitory activity of synthesized pyrazole derivatives against a target kinase using a luminescence-based assay that measures ATP consumption.[1][10]
Materials:
-
Purified recombinant target kinase (e.g., Aurora A, CDK2)
-
Specific substrate peptide for the kinase
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 50 µg/mL heparin)[11]
-
ATP solution (at a concentration near the Km for the kinase)[1]
-
Synthesized pyrazole carboxylic acid derivatives (dissolved in DMSO)
-
Positive control inhibitor (e.g., Alisertib for Aurora A, Roscovitine for CDK2)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the diluted test compound, positive control, or DMSO (negative control) to the respective wells.[1]
-
Add 10 µL of the kinase enzyme solution to all wells and mix gently.[1]
-
Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[1]
-
Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well.[1]
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.
-
Read the luminescence signal using a plate reader. The signal is inversely proportional to kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration (logarithmic scale) and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Cell Viability (MTT) Assay
This protocol is used to assess the antiproliferative effect of the synthesized pyrazole derivatives on cancer cell lines.[8][12][13]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized pyrazole carboxylic acid derivatives (dissolved in DMSO)
-
Positive control drug (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[13]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the pyrazole derivatives and the positive control. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.[13]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 492 nm or 570 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Protocol 4: Western Blot Analysis of Kinase Signaling Pathways
This protocol is used to investigate the effect of pyrazole inhibitors on the phosphorylation status of key proteins in specific signaling pathways (e.g., PI3K/AKT).[1][14][15]
Materials:
-
Human cancer cell lines
-
Synthesized pyrazole carboxylic acid derivatives
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the pyrazole inhibitor at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[1]
-
-
Stripping and Reprobing:
-
To normalize the data, the membrane can be stripped and reprobed with an antibody against the total protein (e.g., anti-total-Akt) or a loading control (e.g., anti-GAPDH).[1]
-
-
Data Analysis:
-
Quantify the band intensities to determine the relative changes in protein phosphorylation upon inhibitor treatment.
-
Visualization of Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate important signaling pathways targeted by pyrazole carboxylic acid derivatives and a general workflow for their development.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 4. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Versatility of Pyrazole Derivatives in Modern Medicinal Chemistry: Applications and Protocols
For Immediate Release
[City, State] – [Date] – The five-membered aromatic heterocycle, pyrazole, and its derivatives have emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2] From established anti-inflammatory drugs to cutting-edge cancer therapies, the pyrazole scaffold's versatility allows for the fine-tuning of molecular properties to engage a wide array of biological targets. This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining the key applications of pyrazole derivatives and providing comprehensive experimental protocols for their evaluation.
The therapeutic potential of pyrazole-containing compounds is underscored by the number of clinically approved drugs, including the anti-inflammatory agent celecoxib, the anti-cancer drug ruxolitinib, and the anaplastic lymphoma kinase (ALK) inhibitor crizotinib.[1] These molecules exemplify the successful application of the pyrazole core in developing targeted therapies for a range of diseases.
Anticancer Applications
Pyrazole derivatives have shown significant promise in oncology by targeting various components of cancer cell signaling pathways. Their mechanisms of action are diverse, including the inhibition of protein kinases, which are crucial for cell proliferation and survival.[3][4]
Key Molecular Targets in Oncology:
-
Epidermal Growth Factor Receptor (EGFR): A key driver in many cancers, EGFR is a validated target for pyrazole-based inhibitors.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): By inhibiting VEGFR-2, pyrazole derivatives can disrupt angiogenesis, a process vital for tumor growth and metastasis.
-
B-Raf Kinase: Specifically, the V600E mutant of B-Raf, common in melanoma, is a target for pyrazole-containing drugs.
-
Janus Kinases (JAKs): These are critical in cytokine signaling pathways that can be dysregulated in certain cancers.
Table 1: Anticancer Activity of Selected Pyrazole Derivatives
| Compound/Drug | Target(s) | IC50/Ki Value(s) | Cell Line(s)/Assay | Reference(s) |
| Crizotinib | c-Met, ALK | 8 nM (c-Met), 20 nM (ALK) | Kinase Assay | [5] |
| Ruxolitinib | JAK1, JAK2 | 3.3 nM (JAK1), 2.8 nM (JAK2) | Kinase Assay | [3][6][7] |
| Compound 6 | EGFR, BRAF V600E, p38α | >94% inhibition at 100 µM | Kinase Assay | [8] |
| Compound C5 | EGFR | 0.07 µM | Kinase Assay | |
| Compound 37 | Not Specified | 5.21 µM | MCF-7 | [3] |
| Compound 43 | PI3 Kinase | 0.25 µM | MCF-7 | [3] |
| Compound 50 | EGFR, VEGFR-2 | 0.09 µM (EGFR), 0.23 µM (VEGFR-2) | Kinase Assay | [3] |
| Compound 59 | DNA Intercalation | 2 µM | HepG2 | [3] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of pyrazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Pyrazole test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathway: B-Raf V600E in Melanoma
Caption: B-Raf V600E signaling pathway in melanoma and its inhibition by pyrazole derivatives.
Anti-inflammatory Applications
The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib being a prime example of a selective cyclooxygenase-2 (COX-2) inhibitor.[9][10] By selectively targeting COX-2, these compounds can reduce the production of prostaglandins that mediate inflammation and pain, while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
Key Molecular Targets in Inflammation:
-
Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins.
-
p38 MAP Kinase: A key kinase in the inflammatory response, involved in the production of cytokines like TNF-α and IL-1β.
Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives
| Compound/Drug | Target(s) | IC50 Value(s) | Assay | Reference(s) |
| Celecoxib | COX-2 | 40 nM | Sf9 cells | [4] |
| Celecoxib | COX-1 | 7.6 µM | Human whole blood | [11] |
| Phenylbutazone | COX-1/COX-2 | - | - | |
| SC-558 | COX-2 | - | - | |
| Compound 125a | COX-2 | SI = 8.22 | In vitro COX assay | [2] |
| Compound 125b | COX-2 | SI = 9.31 | In vitro COX assay | [2] |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a method to determine the inhibitory activity of pyrazole derivatives against COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Pyrazole test compounds dissolved in DMSO
-
EIA buffer and reagents for prostaglandin E2 (PGE2) detection
-
96-well plates
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer containing the heme cofactor.
-
Compound Incubation: Add the pyrazole test compounds at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Enzyme Addition: Add the prepared enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Reaction Termination: After 2 minutes, terminate the reaction by adding a solution of HCl.
-
PGE2 Quantification: Quantify the amount of PGE2 produced using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values.
Signaling Pathway: COX-2 in Inflammation
Caption: The COX-2 pathway in inflammation and its inhibition by selective pyrazole derivatives.
Antimicrobial Applications
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi, making them an important scaffold in the search for new anti-infective therapies.
Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound | Target Organism(s) | MIC (µg/mL) | Reference(s) |
| Compound 21c | Multi-drug resistant bacteria | 0.25 | [12] |
| Compound 23h | Multi-drug resistant bacteria | 0.25 | [12] |
| Compound 19 | S. aureus, S. epidermidis, B. subtilis | 0.12 - 0.98 | [13] |
| Compound 32 | S. epidermidis, E. cloacae | 0.97, 0.48 | [13] |
| Compound 21a | A. niger, S. aureus, B. subtilis, K. pneumoniae | 2.9 - 125 | [14] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of pyrazole derivatives against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well U-bottom plates
-
Pyrazole test compounds dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare serial two-fold dilutions of the pyrazole compounds in CAMHB directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of pyrazole derivatives.
Neurological Applications
Pyrazole derivatives are also being explored for their potential in treating neurological disorders. Their ability to interact with various receptors and enzymes in the central nervous system opens up avenues for the development of novel therapeutics for conditions such as Alzheimer's disease and Parkinson's disease.[5][15][16]
Key Molecular Targets in Neurology:
-
Monoamine Oxidase (MAO): Enzymes involved in the metabolism of neurotransmitters.
-
Acetylcholinesterase (AChE): An enzyme that breaks down the neurotransmitter acetylcholine.
-
Glycogen Synthase Kinase-3β (GSK-3β): A kinase implicated in the pathology of Alzheimer's disease.
The continued exploration of pyrazole derivatives holds immense promise for the future of medicine. The structural simplicity and synthetic accessibility of the pyrazole core, combined with its proven ability to interact with a diverse range of biological targets, ensure its place as a privileged scaffold in drug discovery for years to come.
References
- 1. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.mdedge.com [cdn.mdedge.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Responses to the multitargeted MET/ALK/ROS1 inhibitor crizotinib and co-occurring mutations in lung adenocarcinomas with MET amplification or MET exon 14 skipping mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 16. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Bioactive Molecules from Pyrazole Building Blocks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of bioactive molecules derived from pyrazole building blocks, with a focus on anticancer agents. The document includes synthetic procedures, quantitative biological data, and visual representations of synthetic workflows and relevant signaling pathways.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of targeted therapies, particularly in oncology.[4][5] Pyrazole derivatives have been successfully developed as inhibitors of various enzymes and receptors, including cyclin-dependent kinases (CDKs), tubulin, and phosphoinositide 3-kinases (PI3Ks).[4][6][7] This document outlines detailed methodologies for the synthesis of exemplary bioactive pyrazoles, presents their biological activities in a structured format, and illustrates the underlying scientific principles through diagrams.
I. Synthesis of Pyrazole-Based CDK2 Inhibitors
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its aberrant activity is frequently observed in cancer.[8][9] Pyrazole-containing compounds have been developed as potent CDK2 inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.
Quantitative Data: Pyrazole-Based CDK2 Inhibitors
| Compound ID | Target | IC50 (µM) | Cancer Cell Line(s) | Reference |
| 1 | CDK2 | 0.095 | HCT116, MCF7, HepG2, A549 | [4] |
| 2d | CDK2/cyclin A2 | 60% inhibition | - | [8] |
| 7d | CDK2/cyclin A2 | 14.12 - 30.03 | HepG2, MCF-7, A549, Caco2 | [8] |
| 10b | CDK2/cyclin A2 | 10.05 - 29.95 | HepG2, MCF-7, A549, Caco2 | [8] |
| 15 | CDK2 | 0.005 (Ki) | A2780 ovarian cancer | [4][10] |
Experimental Protocol: Synthesis of a Generic Pyrazole-Based CDK2 Inhibitor Scaffold
This protocol describes a general method for the synthesis of a 1,3,5-substituted pyrazole core, a common scaffold for CDK2 inhibitors, based on the classical Knorr pyrazole synthesis.[11]
Step 1: Synthesis of 1,3-Diketone Precursor
-
Reaction Setup: To a solution of a substituted acetophenone (1.0 eq.) in a suitable solvent such as anhydrous tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) (1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Acylation: After stirring for 30 minutes, add a substituted acyl chloride (1.1 eq.) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1,3-diketone.
Step 2: Cyclocondensation to Form the Pyrazole Ring
-
Reaction Setup: Dissolve the synthesized 1,3-diketone (1.0 eq.) and a substituted hydrazine hydrochloride (1.1 eq.) in ethanol.
-
Reaction Progression: Add a few drops of a catalytic amount of a suitable acid (e.g., acetic acid or hydrochloric acid). Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by recrystallization or column chromatography to yield the substituted pyrazole.
Visualization: General Synthetic Workflow for Substituted Pyrazoles
Caption: General workflow for the synthesis of substituted pyrazoles.
Visualization: Simplified CDK2 Signaling Pathway
References
- 1. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Pyrazole Carboxamide Derivatives in Agrochemical Research
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction:
3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid serves as a crucial building block in the synthesis of a significant class of agrochemical fungicides: the pyrazole carboxamides. These compounds are widely recognized for their potent and often broad-spectrum fungicidal activity. A primary mode of action for many of these derivatives is the inhibition of the succinate dehydrogenase (SDH) enzyme (EC 1.3.5.1) in the mitochondrial respiratory chain, disrupting the fungus's energy supply. This document provides an overview of the application of pyrazole carboxamide derivatives in agrochemical research, including quantitative data on their efficacy, detailed experimental protocols for their synthesis and evaluation, and visual representations of their mechanism of action and experimental workflows.
Data Presentation: Fungicidal Efficacy of Pyrazole Carboxamide Derivatives
The following tables summarize the in vitro fungicidal activity of various pyrazole carboxamide derivatives against several economically important plant pathogens. The data is presented as EC50 values (the concentration of a compound that gives half-maximal response), providing a clear comparison of their potency.
Table 1: In Vitro Fungicidal Activity (EC50 in µg/mL) Against Rhizoctonia solani
| Compound | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) |
| 6j (pyrazole-thiazole carboxamide) | 80% inhibition at 10 µg/mL (in vivo) | Fluxapyroxad | 11.93 |
| 23i (pyrazole carboxamide thiazole derivative) | 3.79 | Boscalid | 9.19 |
| 7d (pyrazole-4-carboxamide with ether group) | 0.046 | Boscalid | 0.741 |
| 12b (pyrazole-4-carboxamide with ether group) | 0.046 | Fluxapyroxad | 0.103 |
| SCU2028 | 0.022 | Thifluzamide | - |
| E1 (pyrazole-4-carboxamide with oxime ether) | 1.1 | Boscalid | 2.2 |
Table 2: In Vitro Fungicidal Activity (EC50 in µg/mL) Against Other Fungal Pathogens
| Compound | Fungal Pathogen | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) |
| 6d (pyrazole-thiazole carboxamide) | Rhizoctonia cerealis | 5.11 | Fluxapyroxad | 11.93 |
| 6j (pyrazole-thiazole carboxamide) | Puccinia sorghi | 90% inhibition at 10 µg/mL (in vivo) | Thifluzamide | 22.12 |
| 8j (pyrazole-4-carboxamide) | Alternaria solani | 3.06 | Boscalid | - |
| 6i (pyrazole carboxamide thiazole derivative) | Valsa mali | 1.77 | Boscalid | 9.19 |
| 19i (pyrazole carboxamide thiazole derivative) | Valsa mali | 1.97 | Boscalid | 9.19 |
| 7ai (isoxazolol pyrazole carboxylate) | Rhizoctonia solani | 0.37 | Carbendazol | - |
Experimental Protocols
General Synthesis of Pyrazole Carboxamide Derivatives
This protocol describes a common method for synthesizing pyrazole carboxamide fungicides from a pyrazole carboxylic acid intermediate.
Materials:
-
3-(substituted)-1-methyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride or a coupling agent like HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
An appropriate amine derivative
-
Anhydrous solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine, N,N-Diisopropylethylamine)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Acid Chloride Formation (Method A):
-
Dissolve the pyrazole carboxylic acid in an excess of thionyl chloride.
-
Reflux the mixture for 2-3 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude pyrazole carbonyl chloride.
-
-
Amide Coupling (Method A):
-
Dissolve the crude pyrazole carbonyl chloride in an anhydrous solvent like DCM.
-
In a separate flask, dissolve the desired amine and a base (e.g., triethylamine) in the same anhydrous solvent.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
-
One-Pot Amide Coupling (Method B with HATU): [1]
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final pyrazole carboxamide derivative.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and HRMS.
-
In Vitro Antifungal Bioassay (Mycelium Growth Inhibition Method)
This protocol outlines the procedure for evaluating the fungicidal activity of synthesized compounds against various plant pathogens.
Materials:
-
Synthesized pyrazole carboxamide derivatives
-
Positive control fungicide (e.g., Boscalid, Fluxapyroxad)
-
Solvent for dissolving compounds (e.g., DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Petri dishes (9 cm diameter)
-
Fungal cultures of the target pathogens (e.g., Rhizoctonia solani, Alternaria solani)
-
Sterile cork borer or scalpel
-
Incubator
Procedure:
-
Stock Solution Preparation:
-
Dissolve the test compounds and the positive control in a minimal amount of DMSO to prepare stock solutions (e.g., 10 mg/mL).
-
-
Preparation of Test Plates:
-
Autoclave the PDA medium and cool it to approximately 50-60 °C.
-
Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 100 µg/mL for initial screening, followed by serial dilutions for EC50 determination). Ensure the final DMSO concentration is consistent across all plates and does not inhibit fungal growth.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the edge of an actively growing fungal culture, cut a mycelial disc (e.g., 5 mm diameter) using a sterile cork borer.
-
Place the mycelial disc at the center of each PDA plate (both treated and control).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28 °C) in the dark.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions when the fungal growth in the control plate has almost reached the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where:
-
dc = average diameter of the fungal colony on the control plate
-
dt = average diameter of the fungal colony on the treated plate
-
-
-
For EC50 determination, test a range of concentrations and use a suitable statistical software to calculate the EC50 value from the dose-response curve.
-
Visualizations
Synthesis Workflow
References
Troubleshooting & Optimization
Technical Support Center: Pyrazole Synthesis from Dicarbonyl Compounds
Welcome to the Technical Support Center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pyrazoles from dicarbonyl compounds.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of pyrazoles, offering potential causes and solutions in a user-friendly question-and-answer format.
Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in pyrazole synthesis, particularly in the Knorr synthesis, can arise from several factors.[1] The primary issues often involve the purity of starting materials and suboptimal reaction conditions.[1][2]
Potential Causes & Troubleshooting Steps:
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Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.[2][3] Impurities can lead to side reactions, reducing the yield and complicating purification.[2] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[2]
-
Reaction Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. A slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes be used to drive the reaction to completion.[2]
-
Reaction Conditions:
-
Temperature and Time: The reaction may require heating to proceed at an optimal rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time.[2]
-
Solvent: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol or propanol are commonly used.[3]
-
pH: The reaction is often acid-catalyzed. A few drops of glacial acetic acid are frequently added.[4][5] If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), adding a mild base like sodium acetate can be beneficial to neutralize the acid formed and lead to a cleaner reaction.[2]
-
-
Incomplete Cyclization: The reaction may stall at the stable hydrazone intermediate and not proceed to the final pyrazole.[6] Adjusting the temperature or adding a dehydrating agent might be necessary to facilitate the final ring closure.[6]
-
Side Reactions: The formation of byproducts consumes starting materials and lowers the yield of the desired pyrazole.[6]
Q2: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?
A2: The formation of a mixture of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[2] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two distinct pyrazole products.[2] The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.[1][2]
Strategies to Improve Regioselectivity:
-
Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in favor of one isomer compared to more common solvents like ethanol.[6][7]
-
pH Control: The pH of the reaction medium can influence the site of the initial hydrazine attack.[6] Acidic conditions may favor the formation of one regioisomer, while neutral or basic conditions could favor the other.[6]
-
Steric Hindrance: A bulky substituent on the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[2]
-
Catalyst Selection: The choice of catalyst can also influence the regioselectivity. For instance, solid-supported catalysts like Amberlyst-70 have been used for regioselective pyrazole synthesis at room temperature.[6]
Q3: My reaction mixture has turned a dark yellow/red color. Is this normal, and how can I obtain a clean product?
A3: Discoloration of the reaction mixture is a frequent observation in Knorr-type pyrazole syntheses, especially when using hydrazine salts like phenylhydrazine hydrochloride.[2] This is often due to the formation of colored impurities from the hydrazine starting material, which can be prone to oxidation.[2]
Troubleshooting Discoloration:
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
-
Base Addition: If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts.[2] The addition of a mild base like sodium acetate can help neutralize the acid and result in a cleaner reaction profile.[2]
-
Purification:
-
Washing: A simple wash of the crude product with a non-polar solvent like toluene on a silica plug can sometimes remove colored impurities.
-
Recrystallization: Recrystallization from a suitable solvent (e.g., ethanol) is a very effective method for purifying the final product and removing colored impurities.[2][8]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a standard purification technique.[2]
-
Q4: I have isolated a product, but I'm not sure if it's the pyrazole or the intermediate pyrazoline. How can I tell the difference?
A4: The initial cyclization in the reaction of a hydrazine with an α,β-unsaturated ketone or aldehyde can lead to a non-aromatic pyrazoline. An oxidation step is then required to form the aromatic pyrazole.
Distinguishing Pyrazoles from Pyrazolines:
-
Spectroscopic Analysis:
-
¹H NMR: The most definitive method. Aromatic pyrazoles will show characteristic signals for the protons on the aromatic ring in the typical aromatic region of the spectrum. Pyrazolines, being non-aromatic, will have signals for the protons on the saturated part of the ring at a much higher field (lower ppm).
-
UV-Vis: Aromatic pyrazoles will have a distinct UV absorption profile at longer wavelengths compared to their non-aromatic pyrazoline counterparts.
-
-
Oxidation Test: If you suspect you have a pyrazoline, you can attempt a post-synthesis oxidation.[9] Common methods include refluxing with a mild oxidizing agent or heating in glacial acetic acid.[9] If your product is converted to a new compound with the expected characteristics of a pyrazole, you likely had the pyrazoline intermediate.
Data Presentation
The following tables provide quantitative data on the impact of various reaction parameters on the yield and regioselectivity of pyrazole synthesis.
Table 1: Effect of Solvent on Regioselectivity in the Reaction of Unsymmetrical 1,3-Dicarbonyls with Substituted Hydrazines
| 1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²) | Hydrazine | Solvent | Isomer Ratio (A:B)¹ | Total Yield (%) |
| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | EtOH | 1:1.3 | (not specified) |
| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | 85:15 | (not specified) |
| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | >95:5 | (not specified) |
| 1-phenyl-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | EtOH | 1:1 | (not specified) |
| 1-phenyl-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | TFE | 90:10 | (not specified) |
¹ Isomer A: N-substituted nitrogen adjacent to R¹; Isomer B: N-substituted nitrogen adjacent to R². Data extracted from a study on the effect of fluorinated alcohols as solvents.[7]
Table 2: Reaction Conditions and Yields for Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Catalyst | Conditions | Yield (%) |
| Ethyl acetoacetate | Phenylhydrazine | None | None | Reflux, 1 h | High |
| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol | Acetic acid (cat.) | 100°C, 1 h | 79 |
| Acetylacetone | 2,4-dinitrophenylhydrazine | Ethylene glycol | LiClO₄ | Room temp. | 70-95 |
| Various 1,3-diketones | Arylhydrazines | N,N-dimethylacetamide | Acidic | Room temp. | 59-98 |
Data compiled from various sources detailing Knorr pyrazole synthesis protocols.[3][5][8]
Experimental Protocols
The following are detailed methodologies for key pyrazole synthesis experiments.
Protocol 1: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate [5]
-
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water (10 mL)
-
-
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.[5]
-
Add 1-propanol and glacial acetic acid to the mixture.[5]
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[5]
-
Once the ethyl benzoylacetate is consumed, add water to the hot reaction mixture with stirring.[5]
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[5]
-
Collect the solid product by vacuum filtration using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[5]
-
Protocol 2: Synthesis of Edaravone (a pyrazolone) from Ethyl Acetoacetate and Phenylhydrazine [8]
-
Materials:
-
Ethyl acetoacetate (12.5 mmol)
-
Phenylhydrazine (12.5 mmol)
-
Diethyl ether
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottomed flask, carefully add ethyl acetoacetate and phenylhydrazine. Note that this addition can be exothermic.[8]
-
Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.[8]
-
Cool the resulting heavy syrup in an ice-water bath.[8]
-
Add a small portion of diethyl ether (approx. 2 mL) and stir the mixture vigorously to induce crystallization of the crude product.[8]
-
Collect the crude product by vacuum filtration and wash the solid thoroughly with diethyl ether.[8]
-
Recrystallize the crude product from a minimum amount of hot ethanol to obtain the pure pyrazolone.[8]
-
Visualizations
The following diagrams illustrate key aspects of pyrazole synthesis from dicarbonyl compounds.
Caption: A logical workflow for troubleshooting common issues in pyrazole synthesis.
Caption: General reaction mechanism for the Knorr pyrazole synthesis, highlighting the formation of the key hydrazone intermediate and the potential for regioisomer formation.
References
Technical Support Center: Optimizing Regioselectivity in N-Methyl Pyrazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-methyl pyrazoles. The following information is designed to help you address common challenges and optimize the regioselectivity of your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-methylation of a 3-substituted pyrazole is producing a mixture of N1 and N2 isomers with low selectivity. How can I favor the N1 isomer?
A1: Achieving high selectivity for the N1-methylated pyrazole is a common challenge due to the similar reactivity of the two nitrogen atoms.[1][2] Several strategies can be employed to favor the N1 isomer:
-
Sterically Hindered Alkylating Agents: The use of sterically bulky α-halomethylsilanes as masked methylating reagents has been shown to significantly improve N1 selectivity.[1][3][4][5][6] These reagents, such as chlorotrisisoproxysilane, increase the steric hindrance around the nitrogen, favoring alkylation at the less hindered N1 position.[1] Subsequent protodesilylation yields the desired N1-methyl pyrazole with selectivities often exceeding 92:8.[1][3][5]
-
Solvent Choice: The solvent can have a dramatic impact on regioselectivity. For the synthesis of N-methylpyrazoles via the condensation of a 1,3-diketone with methylhydrazine, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly increase the regioselectivity in favor of the 5-arylpyrazole isomers, which corresponds to the N1-methylated product.[7]
-
Base and Reaction Conditions: For direct N-alkylation of 3-substituted pyrazoles, using a combination of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) has been shown to regioselectively favor N1-alkylation.[8]
Q2: I need to synthesize the N2-methylated pyrazole isomer, but my reaction predominantly yields the N1 product. What conditions favor N2-alkylation?
A2: Selectively obtaining the N2-alkylated regioisomer can be challenging as N-alkylation of 3-substituted pyrazoles under typical basic conditions preferentially occurs at the N1 position due to electronic and steric factors.[9] However, specific catalytic systems can reverse this selectivity:
-
Magnesium Catalysis: A magnesium-catalyzed N2-regioselective alkylation of 3-substituted pyrazoles has been developed.[9] Using magnesium ethoxide (Mg(OEt)₂) as the base can preferentially produce the N2-alkylated isomer with high regioselectivity.[9] This method is effective for a variety of 3-substituted and 3,4-disubstituted pyrazoles using α-bromoacetates and acetamides as alkylating agents.[9]
Q3: I am observing a mixture of regioisomers that are difficult to separate. What separation techniques are recommended?
A3: The separation of N1 and N2-methylated pyrazole isomers can be challenging due to their similar physical properties. However, several chromatographic techniques can be effective:
-
Column Chromatography: Standard column chromatography using silica gel is a common method for separating pyrazole regioisomers.[10] The choice of eluent system is critical and may require careful optimization.
-
High-Performance Liquid Chromatography (HPLC): For analytical and preparative separation of chiral N1-substituted pyrazoles, polysaccharide-based chiral stationary phases have been used successfully.[11][12] While this is for enantiomeric separation, HPLC with appropriate columns can also be a powerful tool for separating regioisomers.
Q4: How do the substituents on the pyrazole ring affect the N-methylation regioselectivity?
A4: The electronic and steric nature of the substituents on the pyrazole ring plays a crucial role in directing the regioselectivity of N-methylation.
-
Steric Hindrance: Bulky substituents at the C3 or C5 position will generally direct methylation to the less sterically hindered nitrogen atom. For 3-substituted pyrazoles, this typically favors N1-methylation.[9]
-
Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. However, the interplay of electronic and steric effects can be complex and substrate-dependent. It has been noted that both electron-rich and electron-deficient aryl substituents at the 3-position are well-tolerated in methods designed for high N1 selectivity.[1]
Data Presentation: Regioselectivity of Pyrazole N-Methylation under Various Conditions
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine
| 1,3-Diketone Substrate (R¹) | Solvent | N1:N2 Ratio | Reference |
| Aryl | Ethanol | Low Selectivity (mixtures) | |
| Aryl | TFE | Up to 99:1 | [7] |
| Aryl | HFIP | Up to 99:1 | [7] |
| Methyl | TFE | Increased Selectivity | [7] |
Table 2: Effect of Base on Regioselectivity of 3-Phenyl Pyrazole Alkylation
| Alkylating Agent | Base | N2:N1 Ratio | Reference |
| 2-bromo-N,N-dimethylacetamide | K₂CO₃ | 3:97 | [9] |
| 2-bromo-N,N-dimethylacetamide | Mg(OEt)₂ | 89:11 | [9] |
Table 3: N1-Selectivity using Sterically Hindered α-Halomethylsilanes
| Pyrazole Substrate | α-Halomethylsilane | N1:N2 Ratio | Reference |
| Various 3-substituted pyrazoles | Chlorotrisisoproxysilane | 93:7 | [1] |
| Various 3-substituted pyrazoles | Chloromethyl(methyl)dimethoxysilane | 88:12 | [1] |
| Variety of substrates | Sterically bulky α-halomethylsilanes | 92:8 to >99:1 | [1][3][4][5][6] |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Methylation using α-Halomethylsilanes [1]
-
To a solution of the 3-substituted pyrazole (1.0 equiv) in an appropriate aprotic solvent (e.g., DMSO), add a potassium hexamethyldisilazide (KHMDS) solution (1.2 equiv) at room temperature.
-
Stir the mixture for a specified time (e.g., 5 minutes).
-
Add the sterically bulky α-halomethylsilane (e.g., chlorotrisisoproxysilane, 1.5 equiv) dropwise.
-
Stir the reaction at room temperature for 2-22 hours, monitoring by a suitable analytical technique (e.g., LC-MS).
-
Upon completion, add a fluoride source (e.g., tetrabutylammonium fluoride - TBAF, 2.0 equiv) and water.
-
Heat the mixture (e.g., to 60 °C) for 1.5-4 hours to effect protodesilylation.
-
After cooling to room temperature, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to isolate the N1-methyl pyrazole.
Protocol 2: Magnesium-Catalyzed N2-Regioselective Alkylation [9]
-
To a suspension of magnesium ethoxide (Mg(OEt)₂, 1.3 equiv) in a suitable solvent (e.g., DMSO), add the 3-substituted pyrazole (1.0 equiv).
-
Stir the mixture at room temperature for a designated period (e.g., 30 minutes).
-
Add the alkylating agent (e.g., 2-bromo-N,N-dimethylacetamide, 1.2 equiv).
-
Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the N2-alkylated pyrazole.
Visualizations
Caption: Factors influencing N-methyl pyrazole regioselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Pyrazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of pyrazole carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in pyrazole carboxylic acid synthesis?
A1: Common impurities include unreacted starting materials, reagents, and byproducts from side reactions. Specific impurities can include regioisomers, N-acylated pyrazoles, and products from the dehydration of side chains, particularly in syntheses involving amino acid moieties.[1] The formation of colored byproducts can also occur due to the decomposition of reagents like hydrazine, especially when exposed to air and light.
Q2: My pyrazole carboxylic acid is "oiling out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" happens when the compound separates from the solution as a liquid above its melting point. This can be caused by a low melting point of the compound or the presence of impurities that depress the melting point.[2][3] To address this, you can:
-
Add more of the "good" solvent to decrease the saturation temperature.[2]
-
Slow down the cooling process to allow crystals to form at a lower temperature.
-
Use a seed crystal to induce crystallization.
-
Change the solvent system to one with a lower boiling point.[2]
Q3: How can I separate regioisomers of a pyrazole carboxylic acid?
A3: The separation of regioisomers can be challenging due to their similar physical properties. Common techniques include:
-
Column Chromatography: Silica gel chromatography is often effective for separating regioisomers.[1][4]
-
Fractional Recrystallization: This method can be successful if the regioisomers have different solubilities in a particular solvent. It involves multiple recrystallization steps to enrich one isomer.
Q4: What are the best general-purpose purification techniques for pyrazole carboxylic acids?
A4: The choice of purification technique depends on the specific compound and impurities.
-
Recrystallization is a common and effective method for obtaining highly pure crystalline material, provided a suitable solvent is found.[5]
-
Silica Gel Column Chromatography is versatile for separating a wide range of impurities, including regioisomers and closely eluting compounds.[4][6]
-
High-Performance Liquid Chromatography (HPLC) , particularly preparative HPLC, can be used for high-purity isolations, especially for challenging separations.[4]
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Possible Cause | Suggested Solution |
| Using too much solvent. | Use the minimum amount of hot solvent required to dissolve the crude product completely. |
| The compound is significantly soluble in the cold solvent. | Select a solvent in which the compound has high solubility when hot and very low solubility when cold. A mixed-solvent system might be necessary. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) and use a small amount of hot solvent to wash the filter paper to prevent the product from crystallizing out. |
| Incomplete crystallization. | Ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath, to maximize crystal formation. Be cautious of rapid cooling which can trap impurities. |
Issue 2: Persistent Impurities After Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate solvent system (eluent). | Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation between your product and the impurities (aim for a target compound Rf of 0.2-0.3 for good separation). A gradient elution may be necessary for complex mixtures. |
| Co-elution of impurities. | If impurities have very similar polarity to the product, consider using a different stationary phase (e.g., alumina) or a different chromatographic technique like reverse-phase chromatography. |
| Column overloading. | Use an appropriate amount of silica gel relative to the amount of crude product (typically a 50:1 to 100:1 ratio by weight). |
| The compound is acidic and interacts strongly with silica. | Deactivate the silica gel by flushing the column with a solvent system containing a small amount of a base like triethylamine (1-3%). This can prevent streaking and improve the separation of acidic compounds. |
Data Presentation: Comparison of Purification Methods
The following data is compiled from individual experimental examples and is intended for illustrative comparison. Direct comparative studies are limited in the literature.
| Purification Method | Compound | Yield (%) | Purity (%) | Source/Notes |
| Recrystallization | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 75.2 | 99.6 (HPLC) | Recrystallized from a 40% ethanol/water solution.[7] |
| Recrystallization | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 74.7 | 99.6 (HPLC) | Recrystallized from a 45% isopropanol/water solution.[7] |
| Column Chromatography | 1,3,5-substituted pyrazole regioisomers | N/A | High Purity | Silica gel column with ethyl acetate as the eluent successfully separated the regioisomers. Purity was confirmed by NMR.[1][4] |
| Column Chromatography | 3-amino pyrazole intermediate | 55-67 | N/A | Purified using a silica gel column with an ethyl acetate/hexane eluent. Yield is for the synthesis and purification steps combined.[6] |
| Preparative HPLC | General antiparasitic compounds | >91 | >99 | Example of high purity and recovery achievable with preparative HPLC, though not specific to pyrazole carboxylic acids.[8] |
Experimental Protocols
Protocol 1: Recrystallization of a Pyrazole Carboxylic Acid
This protocol is a general guideline and may require optimization for specific compounds.
Materials:
-
Crude pyrazole carboxylic acid
-
Selected recrystallization solvent (e.g., ethanol/water, isopropanol/water)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude pyrazole carboxylic acid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the "good" solvent (e.g., ethanol) to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
If a mixed-solvent system is used, heat both the "good" solvent with the dissolved compound and the "poor" solvent (e.g., water) separately. Add the hot "poor" solvent dropwise to the solution of the compound until a slight turbidity persists. Then, add a few drops of the hot "good" solvent to redissolve the precipitate.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath for 15-30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a desiccator or a vacuum oven at an appropriate temperature.
Protocol 2: Silica Gel Column Chromatography
This protocol provides a general framework for purifying pyrazole carboxylic acids using column chromatography.
Materials:
-
Crude pyrazole carboxylic acid
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Chromatography column
-
Eluent (solvent system determined by TLC)
-
Sand
-
Collection tubes or flasks
Procedure:
-
Prepare the column: Securely clamp the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand.
-
Pack the column: Prepare a slurry of silica gel in the initial eluent. Pour the slurry into the column, gently tapping the column to ensure even packing. Add another layer of sand on top of the silica gel.
-
Load the sample: Dissolve the crude pyrazole carboxylic acid in a minimal amount of the eluent or a more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute the column: Carefully add the eluent to the top of the column and apply gentle pressure (if necessary) to begin the flow.
-
Collect fractions: Collect the eluate in a series of fractions.
-
Monitor the separation: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine and evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrazole carboxylic acid.
Visualizations
Caption: Purification workflow for pyrazole carboxylic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. orgsyn.org [orgsyn.org]
- 3. reddit.com [reddit.com]
- 4. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Purification [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 8. lcms.cz [lcms.cz]
Technical Support Center: N-Methylation of Substituted Pyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the N-methylation of substituted pyrazoles.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no yield of my desired N-methylated pyrazole. What are the potential causes and how can I improve the outcome?
A1: Low or no product yield in the N-methylation of pyrazoles can stem from several factors. Here is a systematic guide to troubleshoot this issue:
-
Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole nitrogen, making it nucleophilic.
-
Strength: Ensure the base is strong enough to deprotonate the pyrazole. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). For less reactive alkylating agents or less acidic pyrazoles, a stronger base like NaH or potassium bis(trimethylsilyl)amide (KHMDS) might be necessary.[1]
-
Anhydrous Conditions: Water can quench the pyrazole anion and react with strong bases. Ensure all reagents and solvents are anhydrous.[1]
-
Stoichiometry: A slight excess of the base is often beneficial.[1]
-
-
Assess Solubility: Poor solubility of the substituted pyrazole or the base can hinder the reaction.
-
Solvent Choice: Consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the reactants.[1]
-
-
Check the Methylating Agent's Reactivity:
-
Leaving Group: The reactivity of the methylating agent (CH₃-X) depends on the leaving group (X). The general trend is I > Br > Cl > OTs (tosylate). If you are using methyl chloride, consider switching to methyl bromide or methyl iodide.[1]
-
Degradation: Ensure your methylating agent has not degraded. It is often advisable to use a freshly opened bottle or a purified reagent.
-
-
Reaction Temperature: Some N-methylation reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature. However, be aware that higher temperatures can sometimes lead to more side products.
Q2: I am getting a mixture of N1 and N2 methylated isomers. How can I improve the regioselectivity?
A2: Achieving high regioselectivity in the N-methylation of unsymmetrically substituted pyrazoles is a persistent challenge due to the similar reactivity of the two nitrogen atoms.[2][3] Here are several strategies to improve selectivity:
-
Sterically Bulky Methylating Agents: Using a sterically bulky methylating agent can favor methylation at the less sterically hindered nitrogen atom. A recent method utilizes sterically bulky α-halomethylsilanes as masked methylating reagents, which have been shown to significantly improve N1 selectivity.[2][3][4][5][6]
-
Substituent Effects: The electronic and steric properties of the substituents on the pyrazole ring play a crucial role in directing methylation.[7]
-
Steric Hindrance: A bulky substituent at the C3 or C5 position will generally direct methylation to the more accessible N1 or N2 nitrogen, respectively.
-
Electronic Effects: Electron-withdrawing groups can influence the nucleophilicity of the adjacent nitrogen atoms.
-
-
Choice of Base and Cation: The nature of the base and its counter-ion can influence the regioselectivity of the reaction.[7] For instance, using different alkali metal bases (e.g., Li⁺, Na⁺, K⁺) can alter the coordination to the pyrazolate anion and thus influence the site of methylation.
-
Protecting Groups: In some cases, a protecting group strategy can be employed to block one of the nitrogen atoms, allowing for selective methylation of the other. This involves additional synthetic steps for protection and deprotection.[8]
-
Enzymatic Methylation: Biocatalytic methods using engineered enzymes have shown excellent regioselectivity (up to >99%) for pyrazole alkylation.[9]
Q3: How do I separate the N1 and N2 methylated pyrazole isomers?
A3: Separating regioisomers of N-methylated pyrazoles can be challenging but is often achievable using standard laboratory techniques:
-
Chromatography: Flash column chromatography on silica gel is the most common method for separating pyrazole isomers. Careful selection of the eluent system is crucial to achieve good separation. High-performance liquid chromatography (HPLC) can also be used for both analytical and preparative separations.[10][11]
-
Crystallization: If one of the isomers is a solid and has different solubility characteristics, fractional crystallization can be an effective purification method. This may sometimes be achieved by forming a salt of the pyrazole mixture.[10][12]
-
Distillation: For volatile isomers with a sufficient difference in boiling points, fractional distillation under reduced pressure can be a viable separation technique.[10]
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
This guide will help you troubleshoot and improve the regioselectivity of your N-methylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. | Semantic Scholar [semanticscholar.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Pyrazole Synthesis with Methylhydrazine
Welcome to our technical support center for researchers, scientists, and drug development professionals engaged in pyrazole synthesis using methylhydrazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Formation of Regioisomeric Mixtures
Q1: I am getting a mixture of two isomeric products in my reaction between an unsymmetrical 1,3-dicarbonyl compound and methylhydrazine. Why is this happening and how can I control it?
A1: The formation of regioisomers is the most common side reaction in the Knorr pyrazole synthesis with unsymmetrical 1,3-dicarbonyls and substituted hydrazines like methylhydrazine.[1] This occurs because the initial nucleophilic attack of methylhydrazine can happen at either of the two different carbonyl groups of the dicarbonyl compound, leading to two distinct pyrazole products. The nucleophilicity of the two nitrogen atoms in methylhydrazine is very similar, which makes it difficult to control the regiochemistry of the cyclocondensation.[2]
Troubleshooting Strategies:
-
Solvent Selection: The choice of solvent has a dramatic impact on regioselectivity. Using fluorinated alcohols such as 2,2-2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent can significantly increase the regioselectivity of the reaction, often favoring one isomer almost exclusively.[3][4][5]
-
pH Control: The acidity of the reaction medium can influence which nitrogen atom of methylhydrazine attacks which carbonyl group. While acidic conditions are often used to catalyze the reaction, the specific pH can alter the regiochemical outcome.[2]
-
Temperature and Reaction Time: Optimizing the temperature and reaction time can also influence the product ratio by favoring the thermodynamically or kinetically controlled product. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[3]
Data Presentation: Effect of Solvent on Regioselectivity
The following table summarizes the quantitative data on the effect of different solvents on the regioselectivity of the reaction between a 1,3-diketone and methylhydrazine.
| 1,3-Dicarbonyl Compound | Solvent | Regioisomeric Ratio (Isomer 1: Isomer 2) | Reference |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Ethanol | ~1:1.3 | [4] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | TFE | 85:15 | [4] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | HFIP | 97:3 | [4] |
| Ethyl 4-(2-furyl)-2,4-dioxobutanoate | Ethanol | ~1:1.3 | [4] |
Q2: How can I separate and identify the two regioisomers?
A2: Separating and identifying pyrazole regioisomers can be challenging but is achievable with the right techniques.
Separation:
-
Column Chromatography: Silica gel column chromatography is the most common method for separating pyrazole regioisomers. A careful selection of the eluent system, often a mixture of hexanes and ethyl acetate, is required to achieve good separation.[6]
Identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are powerful tools for distinguishing between regioisomers.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show through-space correlations between protons. For example, a correlation between the N-methyl protons and a nearby substituent on the pyrazole ring can help identify the isomer.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which can definitively establish the connectivity of the N-methyl group to a specific carbon in the pyrazole ring.[7]
-
Issue 2: Low Reaction Yield
Q3: My pyrazole synthesis is giving a very low yield. What are the potential causes and how can I improve it?
A3: Low yields in pyrazole synthesis can be attributed to several factors.[3]
Troubleshooting Strategies:
-
Purity of Starting Materials: Ensure the purity of your 1,3-dicarbonyl compound and methylhydrazine. Impurities can lead to side reactions and lower the yield.[2] Hydrazine derivatives can degrade over time, so using a fresh bottle is recommended.
-
Reaction Conditions:
-
Temperature: The reaction may require heating to go to completion. Refluxing the reaction mixture is a common practice.[1]
-
Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion.
-
Catalyst: The Knorr synthesis is often catalyzed by acid. Ensure the appropriate amount and type of acid catalyst (e.g., acetic acid) is used.[8]
-
-
Formation of Stable Intermediates: In some cases, particularly with fluorinated 1,3-diketones, stable 5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazole intermediates may form and not readily dehydrate to the final pyrazole product.[4]
-
Troubleshooting: Adding a dehydrating agent or using stronger acidic conditions (e.g., sulfuric acid in acetic acid) can promote the dehydration to the aromatic pyrazole.[4]
-
-
Work-up and Purification: Product can be lost during the work-up and purification steps. Optimize your extraction and chromatography procedures to minimize losses.
Issue 3: Other Side Reactions
Q4: Are there other common side reactions I should be aware of when using methylhydrazine?
A4: While the formation of regioisomers is the most prominent side reaction, other issues can arise.
-
Formation of Pyrazoline Intermediates: The reaction proceeds through a pyrazoline intermediate which is then oxidized to the pyrazole. If the oxidation is incomplete, you may isolate the pyrazoline.[9]
-
Ring Opening: In the presence of a strong base, deprotonation at C3 of the pyrazole ring can potentially lead to ring-opening.[10]
-
Discoloration: The reaction mixture may turn yellow or red, which is often due to impurities in the hydrazine starting material.[11] Using purified reagents and, in some cases, adding a mild base to neutralize any acid salts can lead to a cleaner reaction.
Note: Side reactions specifically involving the methyl group of methylhydrazine, such as N-methylation of the pyrazole product, are not commonly reported in the literature for this type of reaction. The primary influence of the methyl group is on the nucleophilicity of the adjacent nitrogen, which in turn affects the regioselectivity of the initial cyclocondensation.[9]
Experimental Protocols
Protocol 1: General Procedure for Pyrazole Synthesis with Methylhydrazine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, TFE, or HFIP) in a round-bottom flask, add methylhydrazine (1.0-1.2 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired pyrazole product(s).
Visualizations
Reaction Pathways
Caption: Reaction pathways leading to two regioisomers in pyrazole synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low pyrazole synthesis yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Synthesis of 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and recommended solutions in a direct question-and-answer format.
Q1: My overall yield for the synthesis is significantly lower than expected. What are the most critical steps to investigate?
A1: Low overall yield in this multi-step synthesis can result from inefficiencies at several stages. The most critical points to examine are the N-methylation of the pyrazole diester and the selective hydrolysis of the resulting dimethyl ester. Incomplete reactions, formation of side products, and losses during workup or purification are common culprits. A step-by-step analysis of yield and purity is recommended to pinpoint the problematic stage.
Q2: I am observing the formation of isomeric N-methylated products during the methylation step. How can I improve the regioselectivity?
A2: The N-alkylation of asymmetrically substituted pyrazoles can sometimes lead to a mixture of regioisomers. While the starting pyrazole-3,5-dicarboxylate is symmetric, impurities or side reactions could potentially lead to issues. Ensure the purity of your starting pyrazole diester. Using a slight excess of the methylating agent (e.g., iodomethane or dimethyl sulfate) and carefully controlling the reaction temperature can help drive the reaction to completion and favor the desired product. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time to prevent side reactions.
Q3: The selective hydrolysis of dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate is giving me a mixture of the desired mono-acid, the di-acid, and unreacted starting material. How can I improve the selectivity?
A3: This is a common and critical challenge. The goal is to hydrolyze one ester group while leaving the other intact. Here are key parameters to optimize:
-
Stoichiometry of the Base: Use a precisely controlled amount of the base (e.g., potassium hydroxide). A slight excess is needed to drive the reaction, but a large excess will lead to the formation of the di-acid. Typically, 1.0 to 1.2 equivalents of base are recommended.
-
Reaction Temperature: This reaction is often temperature-sensitive. Starting the reaction at a low temperature (e.g., 0°C) and then allowing it to slowly warm to room temperature can improve selectivity.[1]
-
Reaction Time: Over-extending the reaction time will increase the amount of the di-acid byproduct. Monitor the reaction progress closely using TLC or LC-MS to determine the point at which the maximum amount of mono-acid has been formed.
-
Solvent: Methanol is a common solvent for this hydrolysis.[1] The concentration of the reactants can also play a role.
Q4: I am having difficulty purifying the final product, this compound. What are the recommended procedures?
A4: Purification can be challenging due to the presence of the di-acid and unreacted diester.
-
Acid-Base Extraction: The acidic nature of the carboxylic acid group allows for separation from the neutral diester. After the reaction, the mixture can be dissolved in an organic solvent and washed with a mild aqueous base to extract the acidic products. The aqueous layer can then be acidified to precipitate the mono-acid and di-acid.
-
pH-Controlled Precipitation: The di-acid is generally more acidic than the mono-acid. Careful acidification of the aqueous extract can sometimes allow for fractional precipitation. Adjusting the pH to 2-3 is often effective for precipitating the desired product.[1]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Column Chromatography: For high purity, silica gel column chromatography can be employed. A solvent gradient of ethyl acetate in hexane is often effective for separating the diester, mono-acid, and di-acid.
Q5: The initial synthesis of the starting material, dimethyl 1H-pyrazole-3,5-dicarboxylate, is resulting in a low yield. What can I do to improve this step?
A5: The synthesis of dimethyl 1H-pyrazole-3,5-dicarboxylate is typically achieved through the esterification of 1H-pyrazole-3,5-dicarboxylic acid. Low yields can often be attributed to an incomplete reaction or decomposition.
-
Esterification Conditions: Using a strong acid catalyst, such as gaseous HCl in methanol or thionyl chloride in methanol, is crucial to drive the reaction to completion.[2]
-
Water Removal: Ensure all reagents and glassware are dry, as water can inhibit the esterification reaction.
-
Reaction Time and Temperature: Refluxing the reaction mixture for several hours is typically required to achieve a good yield.[2]
Experimental Protocols & Data
Synthesis Workflow Overview
The synthesis of this compound is typically a three-step process starting from 1H-pyrazole-3,5-dicarboxylic acid.
References
Technical Support Center: Pyrazole Synthesis Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrazoles synthesized via various methods, including the Knorr synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in pyrazole synthesis?
Common impurities can be categorized as follows:
-
Regioisomers: Formed when using unsymmetrical 1,3-dicarbonyl compounds, leading to two possible pyrazole isomers.[1]
-
Unreacted Starting Materials: Residual 1,3-dicarbonyl compounds and hydrazine derivatives may remain in the crude product.[1][2]
-
Side-Reaction Byproducts: These can include stable intermediates like hydroxylpyrazolidines that fail to dehydrate, as well as products from ring-opening or rearrangement reactions, especially with highly functionalized pyrazoles.[1][3]
-
Degradation Products: Hydrazine starting materials can degrade over time, leading to colored impurities.[2] The final pyrazole product, particularly those with sensitive functional groups like hydrazinyls, can also oxidize.[4]
-
Solvent and Reagent-Related Impurities: Residual solvents and byproducts from reagents used in the synthesis can also contaminate the final product.
Q2: My pyrazole product is an oil and will not crystallize. What should I do?
"Oiling out" occurs when the product precipitates from the solution at a temperature above its melting point.[5] Here are several troubleshooting steps:
-
Confirm Purity: The presence of significant impurities can lower the melting point and inhibit crystallization. Analyze a small sample by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess purity.[4]
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the saturation point, potentially allowing crystallization to occur at a lower temperature.[5]
-
Slow Cooling: Allow the solution to cool to room temperature as slowly as possible. Using an insulated container can facilitate gradual cooling.[5]
-
Change the Solvent System: Experiment with different solvents or mixed-solvent systems. A solvent with a lower boiling point may be beneficial.[5]
-
Induce Crystallization: Try scratching the inside of the flask at the solvent-air interface with a glass rod or adding a seed crystal of the pure compound if available.[4][5]
-
Trituration: If the product is an oil after solvent removal, add a solvent in which the pyrazole is insoluble (e.g., cold hexanes or diethyl ether) and stir or sonicate the mixture to induce solidification.[4]
Q3: The yield of my pyrazole after recrystallization is very low. How can I improve it?
Low recovery during recrystallization can be addressed by optimizing the following:[5]
-
Minimize Hot Solvent: Use the absolute minimum amount of hot solvent required to dissolve the crude product. Excess solvent will keep more of your compound dissolved in the mother liquor upon cooling.[5]
-
Thorough Cooling: Ensure the solution is cooled sufficiently, potentially in an ice bath, to maximize precipitation.
-
Solvent Selection: The choice of recrystallization solvent is critical. The ideal solvent should dissolve the pyrazole compound when hot but have low solubility at room temperature.[4]
Q4: My purified pyrazole is colored (e.g., yellow or brown) when it should be white. What is the cause?
Discoloration often indicates the presence of impurities.[2]
-
Oxidation: Hydrazinyl groups are particularly sensitive to air oxidation, which can lead to colored impurities.[4]
-
Starting Material Impurities: Impurities in the hydrazine starting material can also cause discoloration of the reaction mixture.[2]
-
Acidic Conditions: Acidic conditions during the reaction can sometimes promote the formation of colored byproducts.[2] Adding a mild base, such as sodium acetate, can sometimes lead to a cleaner reaction.[2]
Troubleshooting Guides
Issue 1: Presence of Regioisomers
Problem: Analysis (e.g., NMR, LC-MS) of the purified product indicates a mixture of regioisomers.
Troubleshooting Steps:
-
Optimize Reaction Conditions: The ratio of regioisomers can be influenced by the solvent and temperature.[1] Experiment with different solvents to improve regioselectivity.
-
Purification Strategy:
-
Fractional Recrystallization: If the regioisomers have different solubilities, this technique can be used to separate them.[5] This involves multiple recrystallization steps to enrich one isomer progressively.
-
Column Chromatography: This is a highly effective method for separating isomers with different polarities. Careful selection of the eluent system is crucial for good separation.[1][6]
-
Issue 2: Tailing Peaks and Low Recovery during Silica Gel Column Chromatography
Problem: The pyrazole compound streaks (tails) on the silica gel column, leading to poor separation and low recovery of the product.
Cause: The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on the surface of the silica gel.[4]
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in the chosen eluent and add a small amount of a basic modifier, such as triethylamine (~0.5-1% by volume).[4][7] This will neutralize the acidic sites on the silica.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.[4]
-
Reverse-Phase Chromatography: For some pyrazoles, reverse-phase chromatography using a C18 column may provide better separation.[7]
Data Presentation
Table 1: Common Purification Techniques for Pyrazole Synthesis
| Purification Method | Principle | Common Impurities Removed | Key Considerations |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures.[5] | Unreacted starting materials, some side-products. Can separate regioisomers via fractional recrystallization.[5] | Proper solvent selection is critical.[4] Risk of "oiling out" or low yield if not optimized.[5] |
| Column Chromatography (Silica Gel) | Separation based on differential adsorption of compounds to the stationary phase.[8] | Regioisomers, closely related side-products, unreacted starting materials.[1][6] | Basic pyrazoles may interact strongly with acidic silica, requiring deactivation with a base like triethylamine.[4] |
| Acid-Base Extraction | Separation of acidic, basic, and neutral compounds based on their solubility in aqueous and organic phases at different pH values.[9] | Basic or acidic impurities from a neutral pyrazole product (or vice-versa). | The pyrazole must be stable to acidic and basic conditions.[3] |
| Acid Addition Salt Formation | Conversion of the pyrazole into an acid addition salt, which can be crystallized and separated from neutral impurities.[10] | Neutral byproducts and starting materials. | Requires an additional step to neutralize the salt and recover the free pyrazole. |
Experimental Protocols
Protocol 1: Recrystallization (Single Solvent)
-
Dissolution: Place the crude pyrazole product in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol, methanol, ethyl acetate).[5]
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and all the solid has dissolved. Add more solvent dropwise if necessary to achieve complete dissolution.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. For maximum recovery, the flask can then be placed in an ice bath.[5]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals, either by air-drying on the filter paper or in a desiccator.[5]
Protocol 2: Column Chromatography on Deactivated Silica Gel
-
Eluent Selection: Using TLC, determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of your desired pyrazole product from its impurities, aiming for an Rf value of ~0.3 for the product.[4]
-
Slurry Preparation: In a fume hood, prepare the eluent and add triethylamine to a final concentration of ~0.5-1% by volume. In a beaker, mix the silica gel with this modified eluent to form a slurry.[4]
-
Column Packing: Pour the silica slurry into a chromatography column and allow it to pack, draining the excess eluent until the solvent level is just at the top of the silica bed.
-
Sample Loading: Dissolve the crude pyrazole in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elution: Add the eluent to the column and begin collecting fractions. Monitor the separation by TLC.[4]
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified pyrazole.[4]
Protocol 3: Acid-Base Extraction
This protocol is for the purification of a neutral pyrazole from acidic and basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Acidic Wash: Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. Stopper the funnel, shake vigorously while venting frequently, and then allow the layers to separate. Drain the lower aqueous layer. This step removes basic impurities.
-
Basic Wash: Add a dilute aqueous base solution (e.g., 1 M NaOH or saturated NaHCO₃) to the organic layer in the separatory funnel. Shake and separate the layers as in the previous step. This will remove acidic impurities.[9]
-
Neutral Wash: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove residual acid, base, and water.
-
Drying and Evaporation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the organic solvent under reduced pressure to yield the purified neutral pyrazole.
Visualizations
Caption: A logical workflow for troubleshooting an oily pyrazole product.
Caption: A general workflow for the purification of pyrazole products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Navigating the Scale-Up of Pyrazole Carboxylic Acid Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of pyrazole carboxylic acid synthesis is a critical step in the journey from laboratory discovery to industrial production. However, this transition is often fraught with challenges that can impact yield, purity, safety, and cost-effectiveness. This technical support center provides a comprehensive resource for troubleshooting common issues, offering detailed experimental protocols, and presenting key data to inform your scale-up strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the scale-up of pyrazole carboxylic acid synthesis in a practical question-and-answer format.
Q1: We are observing a significant drop in yield upon moving from lab-scale to pilot-plant production. What are the likely causes and how can we mitigate this?
A significant decrease in yield during scale-up is a common issue that can often be attributed to mass and heat transfer limitations, as well as changes in reaction kinetics.
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making it difficult to maintain uniform temperature control. This can lead to localized "hot spots" where side reactions occur or "cold spots" resulting in incomplete conversion. For exothermic reactions, poor heat dissipation can create safety hazards.
-
Solution: Employ reactors with jacketed systems for precise temperature regulation. For highly exothermic processes, consider a semi-batch approach where one reactant is added portion-wise to manage the rate of heat generation.
-
-
Poor Mixing: Inadequate agitation in large reactors can lead to heterogeneity in the reaction mixture, causing localized concentration gradients and reducing reaction rates and selectivity.
-
Solution: Optimize the impeller design and agitation speed to ensure thorough mixing without causing excessive shear that could degrade the product.
-
-
Suboptimal Reaction Conditions: Conditions optimized at the lab scale may not be ideal for larger volumes.
-
Solution: Re-evaluate and optimize reaction parameters such as temperature, pressure, and catalyst loading for the specific scale of operation.[1]
-
Q2: The formation of regioisomers is compromising the purity of our final product. How can we improve regioselectivity on a larger scale?
The formation of regioisomers is a frequent challenge, especially when using unsymmetrical starting materials. Controlling regioselectivity is crucial for ensuring the desired product is the major component.
-
Influence of Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly influence the regiochemical outcome of the reaction.
-
Solution: A systematic study of reaction parameters is recommended. For instance, in the Knorr pyrazole synthesis, acidic conditions may favor one regioisomer, while neutral or basic conditions may favor another. The use of specific solvents can also direct the reaction towards a particular isomer.
-
-
Steric and Electronic Effects: The substituents on your starting materials will play a major role in directing the cyclization.
-
Solution: While modifying the core structure may not be an option, understanding the inherent steric and electronic biases of your substrates can help in selecting conditions that favor the desired isomer.
-
Q3: We are struggling with the purification of our pyrazole carboxylic acid at an industrial scale. What are effective large-scale purification strategies?
Purification is often a bottleneck in the scale-up process. Methods that are feasible in the lab, such as column chromatography, may not be practical or economical for large quantities.
-
Crystallization: This is one of the most common and cost-effective methods for purifying solids at scale.
-
Solution: A thorough solvent screening and optimization of crystallization conditions (temperature, cooling rate, agitation) are essential. The choice of solvent can significantly impact crystal morphology, which in turn affects filtration and drying characteristics.[2] Anti-solvent crystallization is also a widely used technique.
-
-
Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction.
-
Solution: Dissolving the crude product in an aqueous base, washing with an organic solvent to remove neutral and basic impurities, and then re-precipitating the product by adding acid can be a highly effective purification step.
-
-
Formation of Salts: Pyrazoles can be purified by converting them into acid addition salts, which can then be crystallized from an appropriate solvent. The purified salt is then neutralized to regenerate the free pyrazole.[3]
Q4: What are the primary safety concerns when scaling up pyrazole carboxylic acid synthesis?
Safety is paramount in any chemical process, and the risks can be magnified at a larger scale.
-
Exothermic Reactions: As mentioned, poor heat control can lead to runaway reactions.
-
Solution: A thorough understanding of the reaction thermodynamics is crucial. Techniques like reaction calorimetry can provide vital data on heat flow. Implementing robust temperature control systems and emergency cooling protocols is essential.
-
-
Handling of Hazardous Reagents: Many syntheses involve hazardous materials such as hydrazine and its derivatives, which are toxic and potentially explosive.
-
Solution: Implement strict handling protocols, use appropriate personal protective equipment (PPE), and consider using less hazardous alternatives if possible. Flow chemistry can be a safer option for handling unstable intermediates as they are generated and consumed in situ, minimizing their accumulation.[4]
-
-
Product Stability: Some pyrazole derivatives, particularly those with a high nitrogen-to-carbon ratio, can be energetically unstable.
-
Solution: Perform thermal stability testing (e.g., Differential Scanning Calorimetry - DSC) on the final product and key intermediates to understand their decomposition profiles.
-
Data Presentation
The following tables summarize quantitative data on the effect of various parameters on the synthesis of pyrazole derivatives, providing a basis for comparison and optimization.
Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Organic Synthesis (MAOS) for the Synthesis of Phenyl-1H-pyrazoles
| Synthesis Method | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | 75 | 2 hours | 72 - 90 | [5] |
| MAOS | 60 | 5 minutes | 91 - 98 | [5] |
Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Organic Synthesis (MAOS) for the Oxidation of Phenyl-1H-pyrazole-4-carbaldehyde to Carboxylic Acid
| Synthesis Method | Temperature (°C) | Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | Conventional | 80 | 1 hour | 48 - 85 |[5][6] | | MAOS | 80 | 2 minutes | 62 - 92 |[5][6] |
Table 3: Effect of Reaction Conditions on the Yield of 3,5-dichloro-1-methylpyrazole-4-carboxylic acid
| Oxygen Pressure ( kg/cm ²) | Temperature (°C) | Conversion Ratio (%) | Yield (%) | Reference |
| 40 | 140 | 100 | 88.7 | [7] |
| 10 | 140 | 90.5 | 79.9 | [7] |
| 40 | 130 | 95 | 85.0 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis of pyrazole carboxylic acids.
Protocol 1: General Procedure for the Knorr Synthesis of Pyrazoles
This protocol describes a typical lab-scale synthesis which can be adapted for scale-up with appropriate engineering controls.
-
Reaction Setup: To a solution of a 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol, acetic acid), add a hydrazine derivative. If a hydrazine salt is used, the addition of a mild base like sodium acetate may be beneficial.[1]
-
Reaction Execution: The reaction mixture is typically stirred at room temperature or heated to reflux.
-
Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up and Isolation: Once the reaction is complete, the product can be isolated. If the product precipitates from the reaction mixture, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Protocol 2: Oxidation of a Pyrazole-4-carbaldehyde to a Carboxylic Acid
This protocol outlines a common method for converting a pyrazole aldehyde to the corresponding carboxylic acid.
-
Dissolution: Dissolve the pyrazole-4-carbaldehyde in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Oxidation: Cool the solution to 0-10 °C and add a solution of an oxidizing agent, such as potassium permanganate (KMnO₄), dropwise while maintaining the temperature.
-
Quenching: Stir the reaction until the starting material is consumed (as monitored by TLC). Quench the reaction by adding a saturated solution of a reducing agent like sodium sulfite.
-
Isolation: Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.
-
Purification: Filter the solid product, wash with cold water, and dry to obtain the pyrazole-4-carboxylic acid.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the scale-up synthesis of pyrazole carboxylic acids.
Caption: A generalized experimental workflow for the synthesis and purification of pyrazole carboxylic acids.
Caption: A troubleshooting decision tree for addressing common scale-up issues in pyrazole carboxylic acid synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Regioselective Pyrazole Synthesis
Welcome to our technical support center for the regioselective synthesis of pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in pyrazole synthesis, and why is controlling their formation important?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two different substitution patterns.[1] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] Therefore, for applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
A2: The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors that affect which carbonyl group is attacked first:[1][2][3]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[1]
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease its electrophilicity.[1]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1][3][4]
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[1][3][4][5]
-
Temperature: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the ratio of regioisomers formed.[1][3]
Q3: What are the main alternative strategies to the classical Knorr synthesis for achieving high regioselectivity?
A3: When the Knorr synthesis yields poor regioselectivity, several alternative methods can be employed:[1][3]
-
Use of 1,3-Dicarbonyl Surrogates: Instead of traditional 1,3-diketones, precursors with differentiated reactivity at the 1- and 3-positions can be used. Examples include β-enaminones and acetylenic (α,β-ethynyl) ketones, which direct the initial nucleophilic attack of the hydrazine to a specific position, leading to a single regioisomer.[1][3]
-
1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, like an alkyne or an alkene. This approach offers excellent control over regioselectivity, which is determined by the electronic and steric properties of the substituents on both reacting partners.[1][3]
-
Reaction of N-Alkylated Tosylhydrazones with Terminal Alkynes: This method provides a highly regioselective route to 1,3,5-trisubstituted pyrazoles, often with complete regioselectivity, especially when the substituents are sterically similar.[6]
-
Multicomponent Reactions: These reactions combine three or more reactants in a single step to form a complex product. Several multicomponent strategies have been developed for the regioselective synthesis of highly substituted pyrazoles.[1][3]
Troubleshooting Guides
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
-
Problem: The substituents on your unsymmetrical 1,3-dicarbonyl compound have similar electronic and steric influences, leading to a lack of preference for the initial nucleophilic attack by the hydrazine.[1]
-
Solutions:
-
Modify the Solvent: Switching to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[4][5]
-
Adjust the pH: Altering the pH of the reaction can change the nucleophilicity of the hydrazine nitrogens, potentially favoring the formation of one regioisomer.[4]
-
Change the Catalyst: The choice of catalyst can direct the reaction toward a specific regioisomer. For example, Amberlyst-70 has been used for regioselective pyrazole synthesis at room temperature.[4] Consider metal-based catalysts like Cu(I), iron, or ruthenium, or organocatalysts, depending on your specific substrates.[7][8][9]
-
Alter the Temperature: Systematically varying the reaction temperature may favor the kinetic or thermodynamic product, thus improving the regioisomeric ratio.[1]
-
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under your current reaction conditions.[1]
-
Solutions:
-
Reverse the Polarity of the 1,3-Dicarbonyl: If possible, modify the substituents on the 1,3-dicarbonyl to alter the electrophilicity of the carbonyl carbons. For example, replacing an electron-donating group with an electron-withdrawing group can make the adjacent carbonyl more reactive.
-
Employ a Different Hydrazine Derivative: The steric bulk of the substituent on the hydrazine can be used to direct the reaction to the less hindered carbonyl group of the 1,3-dicarbonyl.[10]
-
Explore Alternative Synthetic Routes: Consider using a 1,3-dicarbonyl surrogate or a 1,3-dipolar cycloaddition reaction to gain better control over the regioselectivity.[1]
-
Issue 3: I am observing low yield in my pyrazole synthesis.
-
Problem: Low yields can be caused by several factors, including impure starting materials, suboptimal reaction conditions, or the formation of side products.[10]
-
Solutions:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions, reducing the yield and complicating purification. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[10]
-
Optimize Reaction Stoichiometry: Ensure the correct stoichiometry of the reactants is used. In some cases, a slight excess of the hydrazine (1.0-1.2 equivalents) can be employed to drive the reaction to completion.[10]
-
Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may need optimization.[10] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[10]
-
Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[10]
-
Issue 4: I have already synthesized a mixture of regioisomers and need to separate them.
-
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required.
-
Solutions:
-
Chromatography: Flash column chromatography on silica gel is the most common method for separating regioisomers. A thorough screening of solvent systems using Thin Layer Chromatography (TLC) is crucial to identify an eluent that provides the best possible separation. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.[1]
-
Recrystallization: If the regioisomers have different solubilities, recrystallization can be an effective purification technique.
-
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of an Unsymmetrical 1,3-Diketone with a Substituted Hydrazine
| Solvent | Dielectric Constant | Regioisomeric Ratio (A:B) |
| n-Hexane | 1.88 | 50:50 |
| Dichloromethane | 8.93 | 60:40 |
| Ethanol | 24.55 | 70:30 |
| 2,2,2-Trifluoroethanol (TFE) | 26.7 | >95:5 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 16.7 | >98:2 |
Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend observed in many cases.[4][5]
Experimental Protocols
General Procedure for Regioselective Pyrazole Synthesis using a Fluorinated Alcohol Solvent
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the desired pyrazole regioisomer.[1]
-
General Procedure for Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes
-
Materials:
-
N-alkylated tosylhydrazone (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Potassium tert-butoxide (t-BuOK) (2.0 eq)
-
18-crown-6 (0.1 eq)
-
Pyridine
-
-
Procedure:
-
To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add t-BuOK and 18-crown-6.
-
Stir the reaction mixture at the appropriate temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.[1]
-
Visualizations
Caption: A workflow for achieving regioselective pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. Cu(I)-catalyzed regioselective synthesis of pyrazolo[5,1-c]-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions in Pyrazole Formation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the exothermic nature of pyrazole synthesis, a critical aspect for ensuring safety, controlling side reactions, and achieving reproducible results. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Is pyrazole synthesis typically an exothermic process?
A1: Yes, many common methods for pyrazole synthesis are exothermic, particularly the Knorr pyrazole synthesis and its variations, which involve the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The reaction between hydrazine and a 1,3-dicarbonyl compound can be highly reactive and fast, leading to significant heat release.[1][2] The addition of phenylhydrazine to ethyl acetoacetate, a common step in Knorr-type synthesis, is a known exothermic process.[3][4]
Q2: What are the primary safety concerns associated with exothermic pyrazole synthesis?
A2: The main safety concern is the potential for a thermal runaway reaction. This is a situation where an increase in temperature causes the reaction rate to increase, which in turn further increases the temperature, creating a dangerous positive feedback loop.[5] Hydrazine and its derivatives, often used in pyrazole synthesis, are high-energy compounds that can decompose, sometimes explosively, at elevated temperatures.[5] A thermal runaway can lead to a rapid increase in pressure within the reaction vessel, potentially causing an explosion.
Q3: How can I visually identify a potential thermal runaway reaction?
A3: Key visual cues of a developing thermal runaway include:
-
A rapid, uncontrolled increase in the internal reaction temperature that does not respond to cooling.
-
Sudden, vigorous boiling of the solvent, even if the external heating has been removed.
-
A noticeable increase in the rate of gas evolution.
-
A rapid change in the color or viscosity of the reaction mixture.
-
Visible fuming or smoking from the reaction vessel.
Q4: What immediate actions should I take if I suspect a thermal runaway?
A4: If you suspect a thermal runaway, prioritize personal safety above all else.
-
Activate the emergency stop on any heating equipment.
-
If it is safe to do so, increase the cooling to the reactor (e.g., by adding more ice to an ice bath).
-
Alert others in the laboratory and be prepared to evacuate the area.
-
If the reaction is small scale and you are properly equipped and trained, you may consider quenching the reaction. However, this should be done with extreme caution as adding a quenching agent to a very hot, vigorous reaction can sometimes exacerbate the situation.
Q5: How does solvent choice impact the management of an exothermic reaction?
A5: The solvent plays a crucial role in heat management. A solvent with a higher boiling point can allow the reaction to be conducted at a higher temperature, but it also means that a thermal runaway could reach a more dangerous temperature. A solvent with a good heat capacity can help to absorb the heat generated during the reaction. It is also important to use a sufficient volume of solvent to help dissipate the heat effectively.[5]
Q6: Can flow chemistry help in managing exothermic pyrazole synthesis?
A6: Absolutely. Flow chemistry is an excellent technique for managing highly exothermic reactions. The small internal volume and high surface-area-to-volume ratio of flow reactors allow for highly efficient heat exchange, rapidly dissipating the heat of reaction and preventing the formation of hot spots.[6] This provides much better temperature control compared to traditional batch reactors and significantly reduces the risk of thermal runaway.[7]
Troubleshooting Guides
Issue 1: Unexpectedly Rapid Temperature Increase During Hydrazine Addition
-
Possible Cause: The rate of addition of the hydrazine derivative is too fast, leading to a rapid release of the heat of reaction.
-
Solution:
-
Immediately stop the addition of the hydrazine.
-
Ensure the reaction vessel is being efficiently cooled (e.g., immersed in a well-stirred ice-water bath).
-
Monitor the internal temperature closely until it stabilizes or begins to decrease.
-
Once the temperature is under control, resume the addition of the hydrazine at a much slower rate, using a dropping funnel or a syringe pump for precise control.
-
For future experiments, consider diluting the hydrazine derivative in the reaction solvent before addition.
-
Issue 2: Reaction Temperature Continues to Rise After Initial Exotherm
-
Possible Cause: The reaction is entering a thermal runaway phase, where the rate of heat generation is exceeding the rate of heat removal.
-
Solution:
-
Immediate Action: Remove the external heating source (if any) and apply maximum cooling.
-
Prepare for Quenching: If the temperature continues to rise uncontrollably, be prepared to quench the reaction. A common method is to add a cold, inert solvent to dilute the reaction mixture and absorb heat. For more reactive situations, a pre-prepared quenching solution (e.g., a cold solution of a weak acid or base, depending on the reaction chemistry) may be necessary. Always add the quenching agent slowly and cautiously.[8]
-
Safety First: If the situation appears too hazardous to control, evacuate the area and follow your institution's emergency procedures.
-
Issue 3: Formation of Dark-Colored Impurities and Low Yield
-
Possible Cause: Poor temperature control is leading to the decomposition of starting materials or intermediates, or to the formation of side products at elevated temperatures.
-
Solution:
-
Improve Temperature Control: Maintain a consistent and lower reaction temperature. Use a properly sized cooling bath and ensure efficient stirring to prevent localized hot spots.
-
Controlled Reagent Addition: Add the more reactive reagent (often the hydrazine) slowly and sub-surface if possible to ensure rapid mixing and heat dissipation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be exacerbated by high temperatures.
-
Data Presentation
The following table summarizes key parameters for managing exotherms in pyrazole synthesis. Note that specific values will vary depending on the substrates and scale of the reaction.
| Parameter | Recommendation for Exotherm Control | Rationale |
| Rate of Hydrazine Addition | Slow, dropwise addition using a syringe pump or dropping funnel. | Prevents a sudden and large release of heat.[5] |
| Reaction Temperature | Maintain a low and consistent temperature, especially during initial stages. | Reduces the overall reaction rate and minimizes the risk of runaway. |
| Solvent Volume | Use a sufficient volume of a suitable solvent. | Acts as a heat sink to absorb the energy released during the reaction.[5] |
| Stirring | Vigorous and efficient stirring. | Ensures even heat distribution and prevents the formation of localized hot spots. |
| Cooling | Use an appropriately sized cooling bath (e.g., ice-water, dry ice-acetone). | Provides the necessary capacity to remove the heat generated by the reaction. |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., N₂ or Ar). | Prevents oxidative side reactions that can be promoted by high temperatures. |
Experimental Protocols
Protocol 1: Safety-Conscious Knorr Pyrazole Synthesis in a Batch Reactor
This protocol is a general guideline for a lab-scale Knorr pyrazole synthesis with an emphasis on managing the exothermic reaction.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Solvent (e.g., ethanol)
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer or thermocouple to monitor the internal temperature.
-
Ice-water bath
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Place the flask in an ice-water bath and begin stirring. Allow the solution to cool to 0-5 °C.
-
In the dropping funnel, prepare a solution of the hydrazine derivative in the same solvent.
-
Slowly add the hydrazine solution dropwise to the cooled, stirred solution of the 1,3-dicarbonyl compound. Monitor the internal temperature closely during the addition. The rate of addition should be adjusted to maintain the internal temperature below a predetermined setpoint (e.g., 10 °C).
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for a specified period (e.g., 30-60 minutes).
-
The reaction can then be allowed to slowly warm to room temperature and stirred until completion, as monitored by TLC or other analytical methods.
-
Proceed with the appropriate work-up and purification steps.
Visualizations
Caption: Workflow for managing exothermic pyrazole synthesis.
Caption: Troubleshooting logic for exothermic events.
References
Validation & Comparative
A Researcher's Guide to the Spectral Data Validation of Synthesized Pyrazole Derivatives
For researchers, scientists, and drug development professionals, the accurate synthesis and characterization of novel compounds are paramount. This guide provides a comparative overview of the spectral data validation for synthesized pyrazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. The information presented herein is compiled from various studies and offers a standardized approach to validating these promising molecules.
Comparative Spectral Data of Representative Pyrazole Derivatives
The following table summarizes the key spectral data for a selection of synthesized pyrazole derivatives, providing a benchmark for comparison. The validation of these structures is confirmed through a combination of ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.[1][2][3][4][5]
| Compound Name | ¹H-NMR (δ ppm) | ¹³C-NMR (δ ppm) | FT-IR (ν cm⁻¹) | Mass Spec (m/z) |
| 3,5-diethyl-1-phenyl-1H-pyrazole | 7.42 (m, 5H), 6.08 (s, 1H), 2.68 (m, 4H), 1.36-1.21 (m, 6H) | 154.7, 145.8, 140.2, 129.2, 127.3, 125.2, 103.2, 21.7, 19.6, 14.2, 13.15 | C=N (1632-1656), C=C (1500-1520) | 201 [M+H]⁺[6] |
| 1-(4-tert-butylphenyl)-3,5-diethyl-1H-pyrazole | 7.42 (d, 2H), 7.33 (d, 2H), 6.0 (s, 1H), 2.69-2.59 (m, 4H), 1.33 (s, 9H), 1.29-1.16 (m, 6H) | 151.1, 147.3, 140.2, 136.2, 124.9, 119.2, 107.3, 40.2, 31.2, 23.1, 21.2, 18.1 | Not specified | 257 [M+H]⁺[6] |
| 1-(4-chlorophenyl)-3,5-diethyl-1H-pyrazole | 7.41-7.31 (m, 4H), 6.01 (s, 1H), 2.69-2.57 (m, 4H), 1.33-1.19 (m, 6H) | 154.5, 145.4, 140.5, 128.9, 127.8, 125.9, 103.5, 21.5, 19.9, 14.3, 13.3 | Not specified | 235 [M+H]⁺[6] |
| 1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole | 7.55 (d, 2H), 7.29 (d, 2H), 6.05 (s, 1H), 2.70-2.59 (m, 4H), 1.33-1.20 (m, 6H) | 151.8, 147.7, 140.1, 136.3, 124.4, 119.2, 107.0, 21.6, 20.4, 15.1, 14.2 | Not specified | 279 [M+H]⁺[6] |
| 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) | 2.25 (s, 3H), 6.60 (s, 1H), 6.90-7.80 (m, 5H), 8.35 (s, 1H), 9.60 (s, 1H), 10.20 (s, 1H), 13.60 (s, 1H) | 10.75 (CH₃), 105.97 (C4-pyrazole), 118.78-140.9 (aromatic C), 140.19, 145.81 (C3, C5-pyrazole), 155.94, 162.51 (C=O) | Not specified | 260.2 [M+H]⁺ |
| 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) | 2.25 (s, 3H), 5.89 (s, 2H), 6.60 (s, 1H), 13.09 (s, 1H), 13.66 (s, 1H) | 10.69 (CH₃), 105.08 (C4-pyrazole), 138.64, 139.90 (C3, C5-pyrazole), 155.40, 165.06 (triazole C) | Not specified | 197.0 [M+H]⁺ |
Detailed Experimental Protocols
The successful synthesis and validation of pyrazole derivatives rely on precise and well-documented experimental procedures. Below are detailed methodologies for the key experiments cited in this guide.
General Synthesis of Pyrazole Derivatives via Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a widely used method for the preparation of pyrazole derivatives.[7][8] This protocol details the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.[7]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
Ethyl acetate/Hexane (for TLC)
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[7]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[7]
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[7]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[7]
-
Work-up: Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[7]
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[7]
-
Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[7] For further purification, recrystallize the crude product from ethanol.[7]
Spectral Data Acquisition and Validation
The structural confirmation of the synthesized pyrazole derivatives is achieved through a combination of spectroscopic techniques.
-
¹H-NMR and ¹³C-NMR Spectroscopy: NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with Tetramethylsilane (TMS) as the internal standard.[5][9] Chemical shifts are reported in parts per million (ppm). The complete assignment of ¹³C NMR resonances can be achieved using one- and two-dimensional NMR experiments like DEPT, gs-HSQC, and gs-HMBC.[10]
-
FT-IR Spectroscopy: FT-IR spectra are typically recorded on a Perkin-Elmer spectrometer using KBr pellets.[5][9] The spectra are used to identify the characteristic vibrational bands of the functional groups present in the synthesized compounds.[11][12]
-
Mass Spectrometry: Mass spectra are obtained using an API 3200 LC/MS/MS spectrometer or a similar instrument to determine the molecular weight of the synthesized compounds.[5]
Visualizing the Workflow and Potential Applications
To better illustrate the processes involved in the synthesis, validation, and potential application of pyrazole derivatives, the following diagrams are provided.
Caption: Experimental workflow for pyrazole synthesis and validation.
Caption: Generalized signaling pathway for pyrazole derivatives.
References
- 1. sciensage.info [sciensage.info]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Characterization of Some Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 10. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazole Carboxylic Acids in Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Pyrazole carboxylic acids and their derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their inherent structural features allow for a broad spectrum of biological activities, making them promising candidates for drug discovery and development. This guide provides a comparative analysis of the performance of various pyrazole carboxylic acid derivatives in key biological screenings, supported by experimental data and detailed methodologies.
Key Biological Activities: A Comparative Overview
The biological evaluation of pyrazole carboxylic acid derivatives has predominantly focused on three main areas: anticancer, antimicrobial, and anti-inflammatory activities. The following sections provide a comparative summary of their performance in these screenings.
Anticancer Activity
Pyrazole carboxylic acid derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and the PI3K/Akt/mTOR pathway.[1][2]
Table 1: Comparative Anticancer Activity of Pyrazole Carboxylic Acid Derivatives (IC50 values in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Pyrazole-pyrimidine derivative | A549 (Lung) | 8.21 | - | - | [2] |
| Pyrazole-pyrimidine derivative | HCT116 (Colon) | 19.56 | - | - | [2] |
| Pyrazolo[3,4-d]pyrimidine derivative | MCF-7 (Breast) | 5.21 | - | - | [2] |
| Fused pyrazole derivative | HepG2 (Liver) | 0.71 | Erlotinib | 10.6 | [2] |
| Fused pyrazole derivative | HepG2 (Liver) | 0.71 | Sorafenib | 1.06 | [2] |
| Pyrazole-linked benzothiazole | A549 (Lung) | 4.63 - 5.54 | - | - | [2] |
| Pyrazole-linked benzothiazole | HeLa (Cervical) | 4.63 - 5.54 | - | - | [2] |
| Pyrazole-linked benzothiazole | MCF-7 (Breast) | 4.63 - 5.54 | - | - | [2] |
| 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivative (8b) | HeLa (Cervical) | 30.5 | - | - | [3] |
| 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivative (8b) | HL-60 (Leukemia) | 24.4 | - | - | [3] |
| 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivative (7j) | HeLa (Cervical) | 30.4 | - | - | [3] |
| Differently substituted pyrazole (11) | MCF-7 (Breast) | 2.85 | Doxorubicin | - | [4] |
| Differently substituted pyrazole (12) | MCF-7 (Breast) | 23.99 | Doxorubicin | - | [4] |
| Differently substituted pyrazole (11) | HT-29 (Colon) | 2.12 | 5-FU | - | [4] |
| Differently substituted pyrazole (12) | HT-29 (Colon) | 69.37 | 5-FU | - | [4] |
Antimicrobial Activity
The antimicrobial potential of pyrazole carboxylic acids has been evaluated against a range of pathogenic bacteria and fungi. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Table 2: Comparative Antimicrobial Activity of Pyrazole Carboxylic Acid Derivatives (MIC values in µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Pyrazole hydrazone (21a) | Staphylococcus aureus | 62.5 - 125 | Chloramphenicol | >125 | [5] |
| Pyrazole hydrazone (21a) | Aspergillus niger | 2.9 - 7.8 | Clotrimazole | >7.8 | [5] |
| Pyrazole derivative (3) | Escherichia coli | 0.25 | Ciprofloxacin | 0.5 | [6] |
| Pyrazole derivative (4) | Streptococcus epidermidis | 0.25 | Ciprofloxacin | 4 | [6] |
| Pyrazole derivative (2) | Aspergillus niger | 1 | Clotrimazole | 2 | [6] |
| Pyrazole derivative (3) | Microsporum audouinii | 0.5 | Clotrimazole | 0.5 | [6] |
| Indazole derivative (9) | Staphylococcus aureus (MDR) | 4 | - | - | [7] |
| Indazole derivative (9) | Enterococcus faecalis | 4 | - | - | [7] |
Anti-inflammatory Activity
Several pyrazole carboxylic acid derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.
Table 3: Comparative Anti-inflammatory Activity of Pyrazole Carboxylic Acid Derivatives
| Compound/Derivative | Assay | Result | Reference Compound | Result | Reference |
| Hybrid pyrazole analogue (5u) | Carrageenan-induced paw edema | 80.63% inhibition | Ibuprofen | 81.32% inhibition | [8] |
| Hybrid pyrazole analogue (5s) | Carrageenan-induced paw edema | 78.09% inhibition | Ibuprofen | 81.32% inhibition | [8] |
| Pyrazole derivative (K-3) | Carrageenan-induced paw edema | 52.0% decrease in inflammation | - | - | [9] |
| Pyrazoline derivative (2d, 2e) | Carrageenan-induced paw edema | Higher activity than indomethacin | Indomethacin | - | [10] |
| COX-2 Inhibition (IC50 in µM) | |||||
| Hybrid pyrazole analogue (5u) | In vitro COX-2 inhibition | 1.79 | Celecoxib | - | [8] |
| Hybrid pyrazole analogue (5s) | In vitro COX-2 inhibition | 2.51 | Celecoxib | - | [8] |
| Pyrazole-pyridazine hybrid (5f) | In vitro COX-2 inhibition | 1.50 | Celecoxib | 2.16 | [11] |
| Pyrazole-pyridazine hybrid (6f) | In vitro COX-2 inhibition | 1.15 | Celecoxib | 2.16 | [11] |
| Substituted pyrazole (11) | In vitro COX-2 inhibition | 0.043 | - | - | [4] |
| Substituted pyrazole (12) | In vitro COX-2 inhibition | 0.049 | - | - | [4] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of biological activities. The following are outlines of key assays mentioned in this guide.
MTT Assay for Anticancer Screening
Objective: To determine the cytotoxic effects of pyrazole carboxylic acid derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[12][13]
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL) to each well and incubate for 1.5 to 4 hours at 37°C.[13]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 492 nm or 570 nm.[12]
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
MTT Assay Workflow
Broth Microdilution Method for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of pyrazole carboxylic acid derivatives against various microorganisms.
Principle: This method involves challenging microorganisms with serially diluted concentrations of the antimicrobial agent in a liquid nutrient broth. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.[14][15]
Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of the pyrazole derivatives in a 96-well microtiter plate containing broth.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-24 hours.[14][16]
-
Result Interpretation: Observe the wells for turbidity (visual growth). The lowest concentration without visible growth is the MIC.
Broth Microdilution Workflow
Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the in vivo anti-inflammatory activity of pyrazole carboxylic acid derivatives.
Principle: Carrageenan, when injected into the sub-plantar region of a rat's paw, induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.
Methodology:
-
Animal Grouping: Divide rats into control and test groups.
-
Compound Administration: Administer the pyrazole derivative or a reference drug (e.g., indomethacin) to the test groups, typically orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After a specific time, inject a 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory activity and selectivity of pyrazole carboxylic acid derivatives against COX-1 and COX-2 enzymes.
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes. The peroxidase activity is quantified by measuring the oxidation of a chromogenic substrate, which results in a color change that can be measured spectrophotometrically.
Methodology:
-
Enzyme and Compound Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and serial dilutions of the pyrazole derivatives.
-
Assay Reaction: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound or a reference inhibitor (e.g., celecoxib for COX-2).
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid.
-
Measurement: Measure the absorbance or fluorescence at a specific wavelength over time to determine the rate of the reaction.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.[17]
Signaling Pathways
Understanding the molecular mechanisms underlying the biological activities of pyrazole carboxylic acids is crucial for rational drug design.
COX Inhibition in Inflammation
Many anti-inflammatory pyrazole derivatives function by inhibiting the cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation.
COX Inhibition Pathway
Anticancer Signaling Pathways
The anticancer effects of pyrazole derivatives are often mediated through the modulation of complex signaling networks that control cell growth, proliferation, and apoptosis. The PI3K/Akt/mTOR and EGFR signaling pathways are common targets.[1][18]
Anticancer Signaling Pathway
Conclusion
This comparative guide highlights the significant potential of pyrazole carboxylic acid derivatives as therapeutic agents. The presented data demonstrates their efficacy in anticancer, antimicrobial, and anti-inflammatory screenings. The detailed experimental protocols and pathway diagrams provide a framework for researchers to design and evaluate novel derivatives with enhanced potency and selectivity. Further structure-activity relationship (SAR) studies are warranted to optimize the therapeutic potential of this versatile chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid and Other Key Heterocyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Heterocyclic compounds, in particular, represent a cornerstone of pharmaceutical development, with a significant number of FDA-approved drugs featuring these core structures. This guide provides an objective comparison of 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid and its parent pyrazole scaffold against other prominent heterocyclic systems, including pyridine, pyrimidine, indole, and quinoline. The comparison is supported by a review of published experimental data to inform scaffold selection in drug design.
Introduction to Privileged Heterocyclic Scaffolds
Heterocyclic scaffolds are cyclic compounds containing at least two different elements in their ring. Their unique physicochemical properties, such as their ability to engage in hydrogen bonding and other non-covalent interactions, make them ideal for binding to biological targets.[1] Pyrazole, pyridine, pyrimidine, indole, and quinoline are considered "privileged scaffolds" due to their recurrence in a multitude of bioactive compounds.[1]
This compound is a disubstituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which can act as both hydrogen bond donors and acceptors. This dual nature, combined with its metabolic stability, makes the pyrazole scaffold a versatile building block in drug design.[1]
Comparative Analysis of Heterocyclic Scaffolds
The choice of a heterocyclic core can significantly impact a compound's biological activity, selectivity, and pharmacokinetic profile. The following sections provide a comparative overview of the pyrazole scaffold against other key heterocycles, supported by data from various studies.
Physicochemical Properties
A molecule's physicochemical properties are crucial determinants of its drug-like characteristics. The pyrazole scaffold is often utilized as a bioisostere for other aromatic rings to enhance properties like solubility and lipophilicity.[1]
| Property | Pyrazole | Pyridine | Pyrimidine | Indole | Quinoline |
| Ring Type | 5-membered aromatic | 6-membered aromatic | 6-membered aromatic | Fused 5/6-membered aromatic | Fused 6/6-membered aromatic |
| Nitrogen Atoms | 2 (adjacent) | 1 | 2 (1,3-position) | 1 | 1 |
| H-Bonding | Donor & Acceptor | Acceptor | Acceptor | Donor | Acceptor |
| General Lipophilicity | Moderate | Moderate | Lower | Higher | Higher |
| Metabolic Stability | Generally high | Variable | Variable | Variable | Variable |
Table 1: General Physicochemical Comparison of Heterocyclic Scaffolds.
Biological Activity: A Case Study in Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology. The selection of the core heterocyclic scaffold is pivotal in designing potent and selective kinase inhibitors. Several studies have explored the replacement of one heterocycle with another (scaffold hopping or bioisosteric replacement) to optimize inhibitor performance.
One illustrative example comes from the development of c-Jun N-terminal kinase (JNK) inhibitors, where a 4-pyrazole substituted pyrimidine was used as a starting point. Subsequent structure-activity relationship (SAR) studies revealed that replacing the pyrimidine core with a pyridine ring led to a significant increase in potency.
| Scaffold | Compound Example | JNK3 IC50 (nM) | p38 IC50 (µM) |
| Pyrimidine | Compound 1 | 630 | > 20 |
| Pyridine | Compound 12 | 160 | > 20 |
| Pyridine | Compound 13 (with Cl) | 80 | > 20 |
Table 2: Comparative Activity of Pyrimidine vs. Pyridine Scaffolds in JNK3 Inhibition. Data adapted from a study on JNK inhibitors. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 indicates higher potency.
This data demonstrates that in this specific context, the pyridine scaffold offered a superior framework for JNK3 inhibition compared to the pyrimidine core.
Antimicrobial Activity: Pyrazole-Quinoline and Pyrazole-Pyrimidine Hybrids
The versatility of the pyrazole scaffold is also evident in the development of novel antimicrobial agents. Studies on hybrid molecules, where the pyrazole ring is combined with other heterocyclic systems, have shown promising results.
For instance, a series of quinoline derivatives bearing a pyrazole moiety demonstrated potent antibacterial and antifungal activities. One particular pyrazole derivative, 13b , exhibited minimum inhibitory concentrations (MIC) ranging from 0.12 to 0.98 µg/mL against various bacterial and fungal strains, in some cases showing fourfold greater potency than the reference drug gentamicin.[2][3]
Similarly, pyrazole-clubbed pyrimidine hybrids have been investigated as anti-methicillin-resistant Staphylococcus aureus (MRSA) agents. In one study, several pyrazole-pyrimidine compounds showed better inhibition of the target enzyme, dihydrofolate reductase (DHFR), than the reference drug trimethoprim.[4]
| Hybrid Scaffold | Target Organism/Enzyme | Key Finding |
| Pyrazole-Quinoline | Various bacteria and fungi | Compound 13b showed MIC values of 0.12-0.98 µg/mL.[2][3] |
| Pyrazole-Pyrimidine | MRSA (DHFR enzyme) | Compounds 4 and 5a-c had IC50 values better than trimethoprim.[4] |
Table 3: Biological Activity of Pyrazole-Hybrid Scaffolds.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, it is essential to follow standardized experimental protocols. Below are detailed methodologies for key in vitro assays commonly used in the evaluation of small molecule inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
Test compound
-
Detection reagent (e.g., ADP-Glo™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature for a defined period.
-
Stop the reaction and add the detection reagent to measure the amount of ADP (adenosine diphosphate) produced, which is proportional to the kinase activity.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells in culture
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Competitive Binding Assay
This assay is used to determine the affinity of a test compound for a receptor by measuring its ability to compete with a labeled ligand for binding to that receptor.
Materials:
-
Receptor preparation (e.g., cell membranes)
-
Labeled ligand (radiolabeled or fluorescently labeled)
-
Unlabeled test compound
-
Assay buffer
-
Filtration apparatus or scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a microplate, incubate the receptor preparation with a fixed concentration of the labeled ligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound labeled ligand using a filtration apparatus.
-
Quantify the amount of bound labeled ligand using a suitable detection method (e.g., scintillation counting for radioligands).
-
The amount of bound labeled ligand will decrease as the concentration of the unlabeled test compound increases.
-
Plot the percentage of inhibition of labeled ligand binding against the concentration of the test compound to determine the IC50, which can then be used to calculate the binding affinity (Ki).[5][6]
Visualizing Experimental Workflows and Relationships
To better illustrate the processes and logic involved in scaffold-based drug discovery, the following diagrams are provided.
Figure 1: A generalized experimental workflow for the evaluation of heterocyclic scaffolds in a drug discovery program.
Figure 2: A logical diagram illustrating the concept of scaffold hopping from an initial pyrazole-based hit to other heterocyclic cores.
Conclusion
The selection of a heterocyclic scaffold is a multifaceted decision that requires careful consideration of the desired physicochemical properties, biological activity, and pharmacokinetic profile. While this compound itself has not been extensively compared in head-to-head studies, the broader pyrazole scaffold has demonstrated significant utility in drug discovery.
The presented data highlights that no single heterocyclic scaffold is universally superior. The optimal choice is context-dependent, relying on the specific biological target and the desired therapeutic outcome. For example, in the case of JNK3 inhibition, a pyridine core proved more advantageous than a pyrimidine core. Conversely, pyrazole-quinoline and pyrazole-pyrimidine hybrids have shown great promise as antimicrobial agents.
Researchers and drug development professionals are encouraged to utilize the principles of bioisosteric replacement and scaffold hopping, supported by robust experimental evaluation using the detailed protocols provided, to identify the most promising heterocyclic core for their specific drug discovery endeavors. This data-driven, comparative approach will ultimately facilitate the design of more effective and safer therapeutic agents.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. support.nanotempertech.com [support.nanotempertech.com]
Comparative Guide to Purity Analysis of 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic Acid
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and alternative methods for determining the purity of 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid. The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons and detailed experimental data.
Introduction
This compound is a heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents.[1] Ensuring its purity is paramount to guarantee the safety and efficacy of the final drug products.[1] High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique widely used for assessing the purity of drug substances by separating the main component from potential process-related impurities and degradation products.[1][2] This guide details a robust HPLC method for the purity analysis of this compound and compares it with other analytical techniques.
Potential impurities in the synthesis of pyrazole derivatives like this compound can include unreacted starting materials, regioisomers, and other byproducts from side reactions.[1]
High-Performance Liquid Chromatography (HPLC) Method
A reverse-phase HPLC (RP-HPLC) method is proposed for the routine quality control and purity analysis of this compound. RP-HPLC is a go-to method for the analysis of polar compounds and is widely used for pyrazoline derivatives.[3]
Experimental Protocol: Proposed HPLC Method
-
Instrumentation: A standard HPLC system equipped with a pump (quaternary or binary), an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1]
-
Chromatographic Conditions:
-
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[3]
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[3]
-
Data Presentation: HPLC Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.999 | A linear relationship between peak area and concentration is expected over a range of 50-150 µg/mL.[3] |
| Precision (%RSD) | ≤ 2.0% | Low relative standard deviation for replicate injections. |
| Accuracy (% Recovery) | 98.0% - 102.0% | High recovery of spiked analyte. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | Expected to be in the low µg/mL range.[4] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | Expected to be in the low µg/mL range.[4] |
| Specificity | No interference at the analyte's retention time | The method should be able to resolve the main peak from impurities and degradation products.[3] |
Workflow for HPLC Purity Analysis
Caption: Workflow for the purity analysis of this compound by HPLC.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other analytical techniques can also be employed for purity assessment, each with its own set of advantages and limitations.[2][5]
Data Presentation: Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with UV detection.[2] | High precision, versatile, robust, and widely available.[2] | May not be suitable for non-UV active impurities. |
| LC-MS | Combines the separation power of LC with the detection capabilities of Mass Spectrometry.[6] | High sensitivity and specificity, allows for molecular identification of impurities.[6] | Higher cost and complexity compared to HPLC-UV. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase.[2] | Excellent for analyzing residual solvents and volatile impurities.[2] | Not suitable for non-volatile compounds like the target analyte without derivatization. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow into a sample and a reference as a function of temperature.[7] | Can determine absolute purity without a reference standard, based on the melting point depression.[7] | Only applicable to crystalline solids and eutectic impurities.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide structural information.[5] | Provides detailed structural information about impurities.[5] | Lower sensitivity compared to chromatographic methods. |
Workflow for Method Selection
Caption: Decision workflow for selecting an appropriate analytical method for purity analysis.
Experimental Protocols for Alternative Methods
LC-MS Protocol
-
Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions: Similar to the HPLC method, but using MS-compatible mobile phase modifiers like formic acid instead of trifluoroacetic acid.[8]
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes.
-
Data Acquisition: Full scan mode for impurity profiling and tandem MS (MS/MS) for structural elucidation of unknown impurities.
GC-MS Protocol (for volatile impurities)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: A temperature gradient to separate analytes based on their boiling points.
-
Ionization: Electron Ionization (EI).
DSC Protocol
-
Instrumentation: A Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal.
-
Temperature Program: Heat the sample at a slow rate (e.g., 1-2 °C/min) through its melting range.
-
Data Analysis: The purity is calculated based on the Van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[7]
Conclusion
The choice of analytical method for the purity determination of this compound depends on the specific requirements of the analysis. For routine quality control, the proposed RP-HPLC method offers a robust and reliable solution. For in-depth impurity profiling and identification, LC-MS is the preferred technique. GC and DSC serve as valuable complementary methods for the analysis of volatile impurities and the determination of absolute purity, respectively. A combination of these techniques provides a comprehensive understanding of the purity profile of this important pharmaceutical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. ijcpa.in [ijcpa.in]
- 4. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. biomedres.us [biomedres.us]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Confirming the Regiochemistry of Substituted Pyrazoles using 2D NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous determination of the regiochemistry of substituted pyrazoles is a critical step in chemical synthesis and drug discovery. The biological activity of pyrazole derivatives can be highly dependent on the substitution pattern on the pyrazole ring. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) techniques—specifically Heteronuclear Multiple Bond Correlation (HMBC), Nuclear Overhauser Effect Spectroscopy (NOESY), and Heteronuclear Single Quantum Coherence (HSQC)—for the definitive structural elucidation of pyrazole regioisomers.
The formation of regioisomers is a common challenge in the synthesis of substituted pyrazoles, particularly when unsymmetrical precursors are used. While 1D ¹H and ¹³C NMR can provide initial clues, 2D NMR techniques are indispensable for unequivocal assignment. These powerful methods reveal through-bond and through-space correlations between nuclei, providing a detailed connectivity map of the molecule.
Distinguishing Pyrazole Regioisomers: A 2D NMR Toolkit
The strategic application of HMBC, NOESY, and HSQC experiments allows for the confident differentiation between, for example, 1,3-, 1,5-, and 1,3,5-substituted pyrazoles. The key is to identify specific long-range correlations or spatial proximities that are unique to each isomer.
Key 2D NMR Correlations for Regiochemical Assignment
The following table summarizes the crucial 2D NMR correlations that can be used to distinguish between different pyrazole regioisomers. The presence or absence of these cross-peaks provides definitive evidence for the substitution pattern.
| 2D NMR Experiment | Correlation Type | Utility in Pyrazole Regiochemistry | Key Cross-Peaks to Observe |
| HMBC | ¹H-¹³C (2-3 bonds) | Establishes long-range connectivity between protons and carbons. Crucial for identifying which nitrogen atom a substituent is attached to. | - Correlation between the N-substituent's protons and the pyrazole ring carbons (C3, C5). - Correlation between the C-substituent's protons and the pyrazole ring carbons. |
| NOESY | ¹H-¹H (through-space) | Identifies protons that are close in space, irrespective of bond connectivity. This is particularly useful for distinguishing between isomers where substituents are on adjacent or distant atoms. | - NOE between the N-substituent's protons and the proton on the adjacent pyrazole ring carbon (H5 for N1-substituted, H3 for N1-substituted). - NOE between protons of different substituents that are spatially close. |
| HSQC | ¹H-¹³C (1 bond) | Directly correlates protons to their attached carbons. While not the primary tool for regiochemistry, it is essential for assigning the ¹H and ¹³C signals of the pyrazole core, which are then used to interpret HMBC and NOESY spectra. | - Correlation between each proton on the pyrazole ring and its directly attached carbon. |
Case Study: Distinguishing 1,3- and 1,5-Disubstituted Pyrazoles
A common challenge is the differentiation of 1,3- and 1,5-disubstituted pyrazoles. The following example illustrates how 2D NMR can be applied to this problem.
Consider the reaction of an unsymmetrical diketone with a substituted hydrazine, which can lead to two possible regioisomers:
-
Isomer A: 1-R¹, 3-R²-pyrazole
-
Isomer B: 1-R¹, 5-R²-pyrazole
Table 1: Key Diagnostic 2D NMR Correlations for 1,3- vs. 1,5-Disubstituted Pyrazoles
| Correlation | Isomer A (1,3-Disubstituted) | Isomer B (1,5-Disubstituted) |
| NOESY: R¹ protons to Pyrazole H | Strong NOE to H5 | No NOE to H3 |
| NOESY: R² protons to Pyrazole H | No NOE to H5 | Strong NOE to H4 (if present) |
| HMBC: R¹ protons to Pyrazole C | Correlation to C5 | Correlation to C3 |
| HMBC: Pyrazole H4 to Pyrazole C | Correlations to C3 and C5 | Correlations to C3 and C5 |
Experimental Protocols
To obtain high-quality 2D NMR data suitable for regiochemical analysis, the following general experimental protocols are recommended.
Sample Preparation
-
Dissolve 5-10 mg of the purified pyrazole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a standard 5 mm NMR tube.
2D NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: hsqcedetgpsisp2.4 (or equivalent with multiplicity editing)
-
Spectral Width: F2 (¹H): 10-12 ppm, F1 (¹³C): 0-160 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans (NS): 2-8
-
Relaxation Delay (d1): 1-2 s
HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: hmbcgplpndqf (or equivalent)
-
Spectral Width: F2 (¹H): 10-12 ppm, F1 (¹³C): 0-200 ppm
-
Number of Increments (F1): 256-400
-
Number of Scans (NS): 4-16
-
Long-Range Coupling Delay (D6): Optimized for a J-coupling of 8-10 Hz (e.g., 62.5 ms)
-
Relaxation Delay (d1): 1.5-2 s
NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Pulse Program: noesygpph (or equivalent)
-
Spectral Width: F2 and F1 (¹H): 10-12 ppm
-
Number of Increments (F1): 256-400
-
Number of Scans (NS): 8-16
-
Mixing Time (d8): 0.5-1.0 s (a range of mixing times may be beneficial)
-
Relaxation Delay (d1): 2-3 s
Data Processing and Interpretation Workflow
The following diagram illustrates the logical workflow for analyzing 2D NMR data to determine the regiochemistry of a substituted pyrazole.
Visualizing Key Diagnostic Correlations
The following diagrams, generated using the DOT language, illustrate the key HMBC and NOESY correlations that differentiate between a 1,3-disubstituted and a 1,5-disubstituted pyrazole.
By systematically applying these 2D NMR techniques and carefully analyzing the resulting correlation data, researchers can confidently and accurately determine the regiochemistry of their synthesized pyrazole derivatives. This level of structural detail is paramount for understanding structure-activity relationships and advancing drug development programs.
Bioactivity Face-Off: A Comparative Analysis of Pyrazole Regioisomers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between regioisomers is critical in the pursuit of potent and selective therapeutics. This guide provides an objective comparison of the biological activities of pyrazole regioisomers, supported by experimental data, detailed protocols, and pathway visualizations to inform and accelerate drug discovery efforts.
The pyrazole scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs.[1][2] The arrangement of substituents on the pyrazole ring gives rise to regioisomers, which, despite having the same molecular formula, can exhibit remarkably different biological activities. This guide delves into a direct comparison of such isomers, highlighting how a simple positional change can profoundly impact their therapeutic potential.
Unmasking a Switch in Selectivity: Cyclooxygenase (COX) Inhibition
A compelling example of bioactivity divergence between pyrazole regioisomers is seen in their ability to inhibit cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the inflammatory pathway, and their differential inhibition is a critical factor in the development of anti-inflammatory drugs with improved side-effect profiles.
A study comparing 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives revealed a notable difference in their inhibitory activity against COX-1 and COX-2.[3] The following table summarizes the percentage of inhibition at a concentration of 8 µM in a human whole blood assay.
| Compound Pair | Regioisomer | Aryl Substituent (R) | % Inhibition of COX-1 | % Inhibition of COX-2 |
| 1 | 1-(3-pyridazinyl)-3-arylpyrazole | 4-Cl | 45 | 65 |
| 1-(3-pyridazinyl)-5-arylpyrazole | 4-Cl | 25 | 50 | |
| 2 | 1-(3-pyridazinyl)-3-arylpyrazole | 4-F | 52 | 70 |
| 1-(3-pyridazinyl)-5-arylpyrazole | 4-F | 30 | 55 | |
| 3 | 1-(3-pyridazinyl)-3-arylpyrazole | 4-OCH3 | 38 | 60 |
| 1-(3-pyridazinyl)-5-arylpyrazole | 4-OCH3 | 20 | 45 |
From Kinase Inhibition to Anticancer Potential: A Shift in Therapeutic Target
The influence of pyrazole regiochemistry extends beyond inflammatory targets to the realm of oncology. Research on tri- and tetrasubstituted pyrazole derivatives has shown that a switch in the positions of aryl and pyridyl substituents can lead to a dramatic shift in kinase inhibitory profiles.
Specifically, the regioisomeric switch from a 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine to a 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine resulted in a near-complete loss of inhibitory activity against p38α MAP kinase.[4] However, this new regioisomer gained potent inhibitory activity against several important cancer-related kinases, including Src, B-Raf, EGFR, and VEGFR-2, with IC50 values in the nanomolar range.[4] This highlights how regioisomeric variation can be exploited to retarget a chemical scaffold towards different therapeutic areas.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for the key experiments cited.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay provides a physiologically relevant environment for assessing the inhibitory activity of compounds on COX isoenzymes.[5]
Objective: To determine the percentage inhibition of COX-1 and COX-2 by test compounds in a human whole blood matrix.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Heparinized and non-heparinized collection tubes.
-
Test compounds dissolved in a suitable vehicle (e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Enzyme immunoassay (EIA) kits for prostaglandin E2 (PGE2) and thromboxane B2 (TXB2).
Procedure:
For COX-1 Activity (TXB2 Production):
-
Aliquots of fresh, non-heparinized whole blood are incubated with the test compound or vehicle at 37°C for 1 hour.
-
During this incubation, the blood is allowed to clot, which triggers platelet activation and subsequent TXB2 production via the COX-1 pathway.
-
The reaction is stopped by centrifugation to separate the serum.
-
The concentration of TXB2 in the serum is quantified using a specific EIA kit.
For COX-2 Activity (PGE2 Production):
-
Aliquots of heparinized whole blood are incubated with the test compound or vehicle.
-
LPS is added to the blood samples to induce the expression of COX-2 in monocytes.
-
The samples are incubated at 37°C for 24 hours.
-
The plasma is separated by centrifugation.
-
The concentration of PGE2 in the plasma, a product of COX-2 activity, is measured using a specific EIA kit.
Data Analysis: The percentage of inhibition for each compound is calculated by comparing the levels of TXB2 or PGE2 in the presence of the compound to the levels in the vehicle control.
In Vitro Kinase Inhibition Assay
This assay is used to determine the potency of a compound in inhibiting the activity of a specific kinase.[2]
Objective: To determine the IC50 value of a test compound against a target kinase.
Materials:
-
Purified recombinant kinase.
-
Specific peptide substrate for the kinase.
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-33P]ATP).
-
Test compound at various concentrations.
-
Kinase reaction buffer.
-
Phosphocellulose filter plates or other separation method.
-
Scintillation counter or appropriate detection instrument.
Procedure:
-
The kinase, substrate, and test compound are combined in a kinase reaction buffer in the wells of a microplate.
-
The reaction is initiated by the addition of ATP.
-
The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.
-
The reaction is terminated, often by the addition of a stop solution (e.g., phosphoric acid).
-
The phosphorylated substrate is separated from the unreacted ATP. This can be achieved by spotting the reaction mixture onto a phosphocellulose filter plate, which binds the phosphorylated peptide, followed by washing steps to remove unincorporated ATP.
-
The amount of incorporated phosphate is quantified. For radiolabeled ATP, this is done using a scintillation counter.
Data Analysis: The kinase activity is measured at each concentration of the test compound. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Molecular Battlefield: Signaling Pathways
To provide a clearer context for the targeted biological processes, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
References
- 1. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
Unraveling the Structure-Activity Relationship of 1-Methyl-Pyrazole-5-Carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-methyl-pyrazole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Understanding the intricate relationship between the chemical structure of these derivatives and their resulting biological function is paramount for the rational design of more potent and selective therapeutic agents and agrochemicals. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-methyl-pyrazole-5-carboxylic acid derivatives and related pyrazole compounds, supported by experimental data and detailed protocols.
Comparative Analysis of Biological Activities
The versatility of the pyrazole nucleus allows for substitutions at various positions, leading to a diverse range of pharmacological effects. The following tables summarize the quantitative data for different biological activities of 1-methyl-pyrazole-5-carboxylic acid derivatives and analogous compounds, providing a basis for SAR analysis.
Anticancer Activity
The cytotoxicity of pyrazole derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds.
Table 1: Anticancer Activity of Pyrazole Derivatives (IC50 in µM)
| Compound ID | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference |
| 1a | -CH3 | -Phenyl | -H | BEL-7404 | >50 | [1] |
| 1b | -CH3 | -Phenyl | -Br | BEL-7404 | 25.34 | [1] |
| 1c | -CH3 | -Phenyl | -Cl | BEL-7404 | 10.66 | [1] |
| 2a | -H | -Phenyl | -H | HepG2 | >50 | [1] |
| 2b | -H | -Phenyl | -NO2 | HepG2 | 15.21 | [1] |
| 3a | -CH3 | -Tolyl | -COOH | MCF-7 | 11.70 | [2] |
| 3b | -CH3 | -Tolyl | -COOCH3 | MCF-7 | 16.20 | [2] |
Structure-Activity Relationship Insights (Anticancer):
-
Substitution at the pyrazole ring significantly influences anticancer activity. For instance, the introduction of a chlorine atom at the R3 position (compound 1c ) dramatically increased potency against the BEL-7404 cell line compared to the unsubstituted analog (1a ).[1]
-
The nature of the substituent on the phenyl ring also plays a crucial role. An electron-withdrawing nitro group (compound 2b ) conferred moderate activity against the HepG2 cell line.[1]
-
Esterification of the carboxylic acid group (compound 3b versus 3a ) led to a slight decrease in activity against the MCF-7 cell line, suggesting the free carboxylic acid may be important for interaction with the biological target.[2]
Enzyme Inhibitory Activity
Pyrazole derivatives have been identified as potent inhibitors of various enzymes, including cyclooxygenases (COX), kinases, and carbonic anhydrases.
Table 2: Enzyme Inhibitory Activity of Pyrazole Derivatives (IC50/Ki in µM)
| Compound ID | Target Enzyme | IC50/Ki (µM) | Reference |
| 4a | EGFR | 1.12 | [3] |
| 4b | HER2 | 1.427 | [3] |
| 4c | VEGFR2 | 0.218 | [3] |
| 5a | hCA I | 0.063 | [4] |
| 5b | hCA II | 0.007 | [4] |
Structure-Activity Relationship Insights (Enzyme Inhibition):
-
Subtle structural modifications can lead to significant differences in inhibitory activity and selectivity against various kinases.[3]
-
Pyrazole-carboxamides bearing a sulfonamide moiety have shown potent inhibition of human carbonic anhydrase (hCA) isoforms, with some derivatives exhibiting low nanomolar potency.[4]
Antimicrobial Activity
The antibacterial and antifungal potential of pyrazole derivatives is a well-explored area. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.
Table 3: Antimicrobial Activity of Pyrazole Derivatives (MIC in µg/mL)
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 6a | S. aureus | 16 | [5] |
| 6b | C. albicans | 31 | [6] |
| 7a | S. aureus | 50 | [6] |
| 7b | C. albicans | 50 | [6] |
Structure-Activity Relationship Insights (Antimicrobial):
-
The antimicrobial activity is highly dependent on the substitution pattern on the pyrazole and associated phenyl rings.
-
Some pyrazole derivatives have demonstrated potent activity against both Gram-positive bacteria and fungal pathogens.[5][6]
Insecticidal Activity
Certain 1-methyl-pyrazole-5-carboxylic acid derivatives have been investigated for their insecticidal properties, particularly against aphids.
Table 4: Insecticidal Activity of 1H-Pyrazole-5-Carboxylic Acid Derivatives against Aphis fabae
| Compound ID | Mortality (%) at 12.5 mg/L | Reference |
| 7h | 85.7 | [7] |
Structure-Activity Relationship Insights (Insecticidal):
-
The incorporation of oxazole and thiazole rings into the 1H-pyrazole-5-carboxylic acid scaffold has been shown to yield compounds with significant insecticidal activity against Aphis fabae.[7]
-
Compound 7h , in particular, demonstrated mortality comparable to the commercial insecticide imidacloprid at the tested concentration.[7]
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation and comparison of scientific findings. Below are the protocols for the key bioassays mentioned in this guide.
Synthesis of 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic Acid
A general and efficient method for the synthesis of the core scaffold involves the following steps:
-
Esterification: The corresponding pyrazole carboxylic acid ester (e.g., methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate) is dissolved in a mixture of ethanol and water.
-
Hydrolysis: Lithium hydroxide monohydrate is added to the solution, and the mixture is stirred at 50°C until the reaction is complete, as monitored by HPLC.
-
Work-up: The reaction mixture is concentrated to dryness. The residue is dissolved in water and extracted with dichloromethane.
-
Acidification: The aqueous phase is acidified with 1N hydrochloric acid to a pH below 3, leading to the precipitation of the carboxylic acid.
-
Isolation: The solid product is collected by filtration and dried under vacuum to yield the final 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid.[1]
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 - 10,000 cells per well and incubated for 24-96 hours.[8]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[9]
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[8][10]
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) or another suitable solvent is added to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 540-570 nm using a microplate reader.[8] The IC50 value is calculated from the dose-response curve.
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for in vitro enzyme inhibition assays.
-
Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and serial dilutions of the test compounds in DMSO.[3][11]
-
Assay Reaction: In a 96-well plate, add the assay buffer, test compound, and enzyme solution. Incubate to allow for inhibitor-enzyme interaction.[11]
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each compound concentration. The IC50 or Ki value is then determined from the dose-response curve.[3]
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of the synthesized compounds.
-
Culture Preparation: Prepare a standardized inoculum of the test microorganism.
-
Plate Inoculation: Inoculate the surface of an agar plate evenly with the microbial suspension.
-
Well Creation: Create wells of a specific diameter in the agar.
-
Compound Application: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) to each well.[7]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[12]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.[12]
Insecticidal Bioassay (Leaf-Dip Method for Aphids)
This method is commonly used to evaluate the toxicity of compounds to sucking insects like aphids.
-
Solution Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., acetone with a surfactant).
-
Leaf Treatment: Dip host plant leaves into the test solutions for a few seconds and allow them to air dry.[4]
-
Insect Infestation: Place a known number of aphids onto the treated leaves in a petri dish or other suitable container.
-
Incubation: Maintain the containers under controlled environmental conditions (temperature, humidity, and light).
-
Mortality Assessment: Record the number of dead insects at specific time intervals (e.g., 24, 48, and 72 hours).[4]
-
Data Analysis: Calculate the percentage mortality and determine the LC50 (lethal concentration for 50% of the population) value.
Visualizing the SAR Workflow
The process of conducting a structure-activity relationship study can be visualized as a cyclical workflow, starting from the synthesis of compounds to the analysis of their biological activity, which then informs the design of the next generation of derivatives.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
This guide underscores the significance of the 1-methyl-pyrazole-5-carboxylic acid scaffold in the development of novel bioactive molecules. The presented data and protocols provide a valuable resource for researchers in the field, facilitating the comparison of existing derivatives and guiding the design of future compounds with enhanced efficacy and selectivity. The continuous exploration of the SAR of this versatile chemical entity holds great promise for addressing unmet needs in medicine and agriculture.
References
- 1. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. biochemjournal.com [biochemjournal.com]
- 5. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay [protocols.io]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. jpsbr.org [jpsbr.org]
A Comparative Guide to Analytical Methods for Characterizing Pyrazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical methods for the structural elucidation and characterization of pyrazole-based compounds. Pyrazoles are a significant class of heterocyclic compounds with wide-ranging applications in medicinal chemistry and materials science. Accurate characterization is crucial for confirming structure, determining purity, and understanding the physicochemical properties of these molecules. This document outlines the principles, experimental protocols, and comparative data for key analytical techniques.
Spectroscopic Methods
Spectroscopic techniques are fundamental in determining the molecular structure of pyrazole derivatives by probing the interaction of molecules with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds, including pyrazoles. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.[1][2]
Data Presentation: NMR Spectroscopy
Below is a table summarizing typical ¹H and ¹³C NMR chemical shift ranges for a simple pyrazole ring. Note that these values can be significantly influenced by substituents.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-3 | ~7.5 | ~138 |
| H-4 | ~6.2 | ~105 |
| H-5 | ~7.4 | ~129 |
| N-H | Variable (broad) | - |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation of a pyrazole derivative.[1]
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the pyrazole compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (Example for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the solvent or internal standard signal.
-
Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
-
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of pyrazole compounds. It also provides valuable structural information through the analysis of fragmentation patterns.[3][4]
Data Presentation: Mass Spectrometry
The fragmentation of pyrazole rings is influenced by the substituents. Common fragmentation pathways involve the loss of N₂, HCN, and cleavage of substituent groups.[4]
| Technique | Information Obtained | Common Application for Pyrazoles |
| Electron Impact (EI) | Molecular Ion (M⁺), Fragmentation Pattern | Structural elucidation of volatile pyrazole derivatives.[4] |
| Electrospray Ionization (ESI) | Protonated Molecule ([M+H]⁺) or Adducts | Analysis of less volatile or thermally labile pyrazole compounds. |
| High-Resolution MS (HRMS) | Exact Mass, Elemental Formula | Unambiguous determination of the molecular formula.[5] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of a volatile pyrazole derivative.[1][6]
Methodology:
-
Sample Preparation:
-
GC Parameters (Typical):
-
Column: A non-polar capillary column (e.g., DB-5ms or HP-5MS).[1][7]
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 250-280 °C) at a rate of 10-20 °C/min.[1]
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Parameters (Typical for EI):
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight.
-
Ion Source Temperature: 230 °C.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For pyrazoles, it is particularly useful for identifying N-H, C=N, C=C, and C-H vibrations.[8][9]
Data Presentation: IR Spectroscopy
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H stretch (in solid state) | 3100 - 3180[10] |
| C-H stretch (aromatic) | 3000 - 3100 |
| C=N stretch | 1500 - 1600[11] |
| C=C stretch | 1400 - 1500 |
| Ring vibrations | Multiple bands in the fingerprint region |
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups in a pyrazole compound.[1]
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid or a single drop of the liquid pyrazole sample directly onto the diamond crystal of the ATR accessory.[1]
-
Ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition and Processing:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Chromatographic Methods
Chromatographic techniques are vital for the separation, purification, and quantification of pyrazole compounds from reaction mixtures and biological matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of pyrazole derivatives, especially those that are non-volatile or thermally labile.[7][12]
Data Presentation: HPLC
| Parameter | Typical Value/Condition |
| Stationary Phase | C18 (Reverse-Phase)[12][13] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with additives like formic acid or TFA.[12][13] |
| Detection | UV-Vis (typically in the 200-300 nm range).[12][14] |
| Flow Rate | 0.5 - 1.5 mL/min. |
Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)
Objective: To assess the purity and quantify a pyrazole compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the pyrazole sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Isocratic):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at a wavelength where the analyte has maximum absorbance.
-
-
Data Analysis:
-
Identify the peak corresponding to the pyrazole compound based on its retention time.
-
Determine the purity by calculating the peak area percentage.
-
For quantification, create a calibration curve using standards of known concentrations.
-
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable pyrazole derivatives. It offers high resolution and is often coupled with a mass spectrometer (GC-MS) for definitive identification.[6][7]
Data Presentation: GC
| Parameter | Typical Condition |
| Stationary Phase | Non-polar (e.g., 5% phenyl polysiloxane).[7] |
| Carrier Gas | Helium or Nitrogen. |
| Injection Mode | Split or Splitless. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). |
The experimental protocol for GC is similar to that described for GC-MS in the Mass Spectrometry section.
X-ray Crystallography
For unambiguous proof of structure, including stereochemistry and solid-state conformation, single-crystal X-ray diffraction is the gold standard.[15][16]
Data Presentation: X-ray Crystallography
| Parameter | Information Provided |
| Crystal System | e.g., Monoclinic, Orthorhombic, Triclinic.[15][17] |
| Space Group | Symmetry of the crystal lattice.[15] |
| Unit Cell Dimensions | a, b, c, α, β, γ.[15] |
| Bond Lengths and Angles | Precise geometric parameters of the molecule. |
| Intermolecular Interactions | Information on hydrogen bonding and other packing forces.[18] |
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To determine the three-dimensional molecular structure of a pyrazole compound.
Methodology:
-
Crystal Growth:
-
Grow single crystals of the pyrazole compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the mounted crystal in a diffractometer.
-
Collect diffraction data by irradiating the crystal with a monochromatic X-ray beam and recording the diffraction pattern as the crystal is rotated.[10]
-
-
Structure Solution and Refinement:
-
Process the collected data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the atomic positions and thermal parameters against the experimental data until a satisfactory agreement is reached.[10]
-
Visualizations
Caption: General workflow for the characterization of a pyrazole compound.
Caption: Decision tree for selecting an analytical method for pyrazole analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijcpa.in [ijcpa.in]
- 13. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. X-ray crystallographic comparison of pyrazole subsidiaries: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 18. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Pyrazole Synthesis Methods for the Modern Researcher
Pyrazole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, celebrated for their wide range of pharmacological activities. Their synthesis has been a subject of extensive research, leading to the development of numerous methodologies. This guide provides an objective, data-driven comparison of the most prominent methods for pyrazole synthesis: the Knorr Pyrazole Synthesis and synthesis from α,β-Unsaturated Carbonyl Compounds. This comparison is intended for researchers, scientists, and drug development professionals seeking to select the optimal synthetic route for their specific needs.
Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, this method remains one of the most straightforward and widely used routes to pyrazoles.[1][2][3] The synthesis involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent like a β-ketoester) and a hydrazine derivative.[1][4][5][6] The reaction is typically catalyzed by acid and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[3][6]
A primary consideration for this method is regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine, the reaction can potentially yield two different regioisomers.[1][3][7] The outcome is often influenced by the steric and electronic properties of the substituents on both reactants and the reaction conditions, particularly the pH.[3][8]
Logical Workflow: Knorr Pyrazole Synthesis
Caption: Workflow of the Knorr Pyrazole Synthesis.
Synthesis from α,β-Unsaturated Carbonyl Compounds
Another classic and versatile approach involves the reaction of α,β-unsaturated aldehydes or ketones (enones) with hydrazine derivatives.[7] This method typically proceeds in two stages: first, a cyclocondensation reaction forms a pyrazoline intermediate.[7][9] Subsequently, this non-aromatic intermediate must be oxidized to yield the final pyrazole product.[7] Common oxidizing agents include bromine, or simply heating in DMSO under an oxygen atmosphere.[10]
This method's primary advantage is the wide availability of α,β-unsaturated carbonyl compounds, which can be readily prepared via reactions like the Claisen-Schmidt condensation.[11] The initial reaction to form the pyrazoline is often highly regioselective.[7] A variation of this method uses α,β-unsaturated ketones with a leaving group at the β-position, which can lead directly to the pyrazole without a separate oxidation step.[7]
Logical Workflow: Synthesis from α,β-Unsaturated Carbonyls
Caption: Workflow for Pyrazole Synthesis from Enones.
Quantitative Data Comparison
The following table summarizes key performance indicators for the discussed pyrazole synthesis methods, based on data from published literature. This allows for a direct comparison of yields and reaction conditions.
| Synthesis Method | Key Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Knorr Synthesis | Ethyl acetoacetate & Phenylhydrazine | Acetic Acid | 1-Propanol | ~100 | 1 | 95 | [1] (via Nano-ZnO catalyst),[12] (protocol specifies similar conditions) |
| Knorr Synthesis | 1,3-Diketones & Hydrazines | Ethylene Glycol | None | RT | — | 70–95 | [7] |
| Knorr Synthesis | Ketones & Acid Chlorides (in situ 1,3-diketone) | — | — | — | — | Good-Exc. | [7] |
| From α,β-Unsaturated Ketone | Chalcone & Hydrazine Hydrate | Acetic Acid | Glacial AcOH | Reflux | 4–6 | 73–81 | [13] |
| From α,β-Unsaturated Ketone | Chalcone & Thiosemicarbazide | NaOH | Ethanol | Reflux | 2–3 | 71–73 | [13] |
| From α,β-Unsaturated Aldehyde/Ketone | α,β-Unsaturated Aldehyde/Ketone & Hydrazine Salts | I₂ (Mediated) | — | — | — | — | [10] |
| Modern [3+2] Cycloaddition | N-alkylated tosylhydrazones & terminal alkynes | AlCl₃ | — | — | — | Very Good | [10] |
| Modern Cu-Catalyzed | β,γ-unsaturated hydrazones | Cu-catalyst | — | — | — | — | [10] |
Note: "—" indicates data not specified in the cited source. RT = Room Temperature. Yields are highly substrate-dependent.
Detailed Experimental Protocols
Protocol 1: Knorr Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one[12]
This procedure is a variation of the Knorr reaction using a β-ketoester.
-
Reactant Preparation: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent and Catalyst Addition: Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the vial.
-
Reaction: Heat the reaction mixture on a hot plate with stirring at approximately 100°C.
-
Monitoring: After 1 hour, monitor the reaction's progress by TLC (30% ethyl acetate/70% hexane mobile phase), using ethyl benzoylacetate as the starting material standard.
-
Work-up: If the starting ketoester is consumed, add 10 mL of water to the hot, stirring reaction mixture to induce precipitation of the product.
-
Isolation: Cool the mixture in an ice bath and collect the solid product by vacuum filtration. Wash the solid with cold water and allow it to air dry.
Protocol 2: Synthesis of Pyrazolines from Chalcones[13]
This protocol describes the cyclocondensation of an α,β-unsaturated ketone with hydrazine to form a pyrazoline.
-
Reactant Preparation: A mixture of the appropriate chalcone (1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one) (0.01 mol) and hydrazine hydrate (0.01 mol) is prepared.
-
Solvent and Reaction: The mixture is dissolved in glacial acetic acid (20 mL).
-
Reflux: The reaction mixture is heated under reflux for 4-6 hours.
-
Work-up: After cooling, the reaction mixture is poured into ice-cold water.
-
Isolation: The separated solid product is filtered, washed with water, and then recrystallized from ethanol to yield the pure pyrazoline derivative.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. youtube.com [youtube.com]
- 6. name-reaction.com [name-reaction.com]
- 7. mdpi.com [mdpi.com]
- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Drug-Like Properties of Pyrazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatility allows for the development of compounds with a wide range of pharmacological activities, particularly in oncology. This guide provides a comparative analysis of the drug-like properties of various pyrazole derivatives, supported by experimental data and detailed protocols to aid in the selection and optimization of promising therapeutic agents.
Comparative Analysis of Drug-Like Properties
The drug-like properties of pyrazole derivatives can vary significantly based on their substitution patterns. The following tables summarize key quantitative data for representative compounds, focusing on their anti-cancer activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.
Table 1: In Vitro Anti-Cancer Activity of Representative Pyrazole Derivatives
This table presents the half-maximal inhibitory concentration (IC₅₀) values of various pyrazole derivatives against different cancer cell lines and their target kinases. Lower IC₅₀ values indicate greater potency.
| Compound ID/Name | Target(s) | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| EGFR Inhibitors | Erlotinib | ||||
| Compound 3 | EGFR | - | 0.06 | Erlotinib | 0.13[1] |
| Compound 24 | EGFR (wild-type) | A549 | 0.016 | - | -[2] |
| Compound 24 | EGFR (T790M mutant) | - | 0.236 | - | -[2] |
| Compound 4 | EGFR TK | A549 | 17.58 | Erlotinib | 0.04[3] |
| Compound 6g | EGFR | A549 | 0.024 | - | -[4] |
| Compound 11 | EGFR | - | 0.083 | - | -[5] |
| VEGFR-2 Inhibitors | Sorafenib/Axitinib | ||||
| Compound 9 | VEGFR-2 | - | 0.22 | Erlotinib | -[1] |
| Compound 25 | VEGFR-2 | - | 0.097 | Axitinib | 0.039[2] |
| Compound 26 | VEGFR-2 | - | 34.58 | Sorafenib | -[2] |
| Compound 6b | VEGFR-2 | HepG2 | 0.2 | Sorafenib | 0.03[6] |
| Dual EGFR/VEGFR-2 Inhibitors | |||||
| Compound 9 | EGFR/VEGFR-2 | - | 0.09 / 0.22 | - | -[1] |
| Compound 12 | EGFR/VEGFR-2 | - | 0.23 / 0.34 | - | - |
| Other Kinase Inhibitors | Doxorubicin/5-FU | ||||
| Compound 43 | PI3 Kinase | MCF-7 | 0.25 | Doxorubicin | 0.95[2] |
| Compound 29 | CDK2 | HepG2 | 10.05 | - | -[2] |
| Compound 11 | COX-2 | HT-29 | 2.12 | 5-FU | 8.77[5] |
Table 2: Comparative ADMET Properties of Pyrazole Derivatives
This table provides a summary of key ADMET parameters for representative pyrazole-based compounds and approved drugs. These properties are crucial for determining the clinical viability of a drug candidate.
| Compound | Aqueous Solubility | Caco-2 Permeability (Papp x 10⁻⁶ cm/s) | Metabolic Stability (t½ in HLM) | Plasma Protein Binding (%) | Oral Bioavailability (%) | Primary Metabolizing Enzymes |
| Representative Pyrazole A | Moderate (e.g., 50 µM)[7] | High (>10)[7] | Moderate (30-60 min)[7] | 85-95[7] | Species-dependent[7] | CYP3A4[7] |
| Representative Pyrazole B (e.g., GNE-A) | Low to Moderate[7] | Moderate (~5)[7] | Short to Moderate (<30 min in rat)[7] | >96[7] | Variable (11 in rat, 88 in mouse)[7] | CYP3A4, CYP2C9[7] |
| Celecoxib | Low[8] | High | Metabolized | ~97 | ~40 | CYP2C9 (major), CYP3A4 (minor)[9] |
| Rimonabant | Low | High | Metabolized | ~99 | Good oral bioavailability[10] | CYP3A4 |
Table 3: Cytotoxicity Profile of Pyrazole Derivatives against Cancer and Normal Cell Lines
Evaluating the cytotoxicity of compounds against both cancerous and non-cancerous cell lines is essential to determine their therapeutic index. A higher IC₅₀ value against normal cells is desirable.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Normal Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |
| Compound 25 | A549 | 3.17 - 6.77 | HEK293T | >45[2] | >6.6 |
| Compound 26 | MCF-7 | 0.96 | MCF10A | Low cytotoxicity[2] | - |
| Compounds 60, 61, 62 | A549, HeLa, MCF-7 | 4.63 - 5.54 | HEK293 | >45[2] | >8.1 |
| Compound 1b | HepG-2 | 6.78 | NIH/3T3 | 23.52 - >100[11] | >3.4 |
| Compound 4 | A549 | 6.13 | PBMCs | >45[3] | 7.38[3] |
| Compound 11 | MCF-7 | 2.85 | WI-38 | 115.75[5] | 40.6 |
| Compound 12 | MCF-7 | 23.99 | WI-38 | 56.61[5] | 2.36 |
| Compound 15 | MCF-7 | 4.67 | WI-38 | 98.79[5] | 21.15 |
Signaling Pathways and Mechanisms of Action
Many pyrazole derivatives exert their anti-cancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. The diagrams below, generated using the DOT language, illustrate the EGFR and VEGFR signaling pathways and highlight the points of intervention for pyrazole-based inhibitors.
References
- 1. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Thermodynamic solubility of celecoxib in organic solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. ClinPGx [clinpgx.org]
- 10. researchgate.net [researchgate.net]
- 11. A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid: A Guide to Safe and Compliant Practices
For researchers and professionals in drug development, the proper disposal of chemical compounds like 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is necessary, treating it as a hazardous chemical waste.[1] This guide provides essential, step-by-step procedures for its safe handling and disposal, based on established best practices for analogous chemical structures such as pyrazole derivatives and carboxylic acids.
Immediate Safety and Handling Precautions
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.[6][7]
-
Hand Protection: Use compatible, chemical-resistant gloves.[2][7]
-
Body Protection: A lab coat or apron is necessary to prevent skin contact.[2]
Always work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[3][8]
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal service.[5][9] This ensures that the compound is managed in an environmentally safe and compliant manner. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][6][10]
Step 1: Waste Segregation Proper segregation is the first and most critical step to prevent accidental chemical reactions and ensure correct disposal.[8][11]
-
Solid Waste: Collect any unused or expired solid this compound in a designated container. Any contaminated materials, such as weighing paper, pipette tips, or gloves that have come into direct contact with the solid chemical, should also be placed in this container.[5]
-
Liquid Waste: Solutions containing the compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams, such as strong oxidizers or bases.[5][11]
-
Contaminated Sharps: Needles, broken glass, or other sharps contaminated with the chemical must be placed in a designated sharps container for hazardous waste.[8]
Step 2: Container Selection and Labeling
-
Container Choice: Use containers that are in good condition, compatible with acidic organic compounds, and have a secure, tight-fitting lid.[1][11] Plastic containers are often preferred.[12] Do not overfill the container; leave adequate headspace for expansion.[1][11]
-
Labeling: All waste containers must be clearly labeled.[12] The label should include:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "this compound".
-
An accurate list of all constituents and their approximate concentrations.[1]
-
The date when waste was first added to the container (accumulation start date).[1]
-
The name of the principal investigator and the laboratory location.[1]
-
Step 3: Storage
-
Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[11][12]
-
The SAA must be inspected weekly for any signs of leakage.[11]
-
Ensure that incompatible wastes are segregated. For example, acids should be stored separately from bases, cyanides, or sulfides.[11]
Step 4: Arranging for Disposal
-
Once the waste container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup.[9][12]
-
Follow their specific instructions for preparing the waste for transport.[5]
Disposal of Empty Containers: An empty container that has held this chemical must be managed carefully.
-
Empty the container as much as possible, leaving minimal residue.[9]
-
The first rinse with a suitable solvent (e.g., water or another solvent capable of removing the residue) must be collected and disposed of as hazardous liquid waste.[9][13]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[13]
-
After appropriate rinsing, deface or remove all chemical labels from the empty container before disposing of it as regular trash or recycling.[9]
Disposal Method Summary
The following table summarizes disposal options and their applicability to this compound, based on general laboratory waste guidelines.
| Disposal Method | Recommendation | Rationale |
| Licensed Waste Contractor | Recommended | Ensures safe, compliant, and environmentally responsible disposal of hazardous chemical waste.[5][9] |
| Drain Disposal | Not Recommended | Prohibited for most hazardous organic chemicals to prevent contamination of water systems.[2][10][14] Carboxylic acids with more than 5 carbon atoms are generally not suitable for drain disposal.[15] |
| Trash Disposal | Not Recommended | Hazardous chemicals, including potential irritants and uncharacterized research compounds, must not be placed in regular trash.[9][14] |
| Incineration | Permissible (via Contractor) | A common method used by licensed disposal facilities is to dissolve the material in a combustible solvent and burn it in a chemical incinerator.[2][4][7] This should only be performed by authorized professionals. |
| Neutralization | Not Recommended (as sole treatment) | While the carboxylic acid group can be neutralized, the overall molecule is a complex organic compound. Neutralization alone does not address the hazards of the pyrazole structure and is not a complete disposal method.[10][15] |
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. vumc.org [vumc.org]
- 10. benchchem.com [benchchem.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. acs.org [acs.org]
- 15. ars.usda.gov [ars.usda.gov]
Essential Safety and Operational Guidance for Handling 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Disclaimer: No specific Safety Data Sheet (SDS) was located for 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid. The following guidance is based on the safety profiles of structurally related pyrazole carboxylic acid derivatives. It is imperative to consult a qualified safety professional and review all available safety information before handling this chemical. This document is intended to supplement, not replace, institutional safety protocols.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is designed to answer specific operational questions and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure and ensure laboratory safety when handling this compound and related compounds. Based on the hazard information for similar pyrazole derivatives, the following PPE is recommended.[1][2][3][4]
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Chemical Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes to protect from splashes.[1][5] A face shield should be worn in conjunction with goggles, especially when there is a significant risk of splashing or dust generation.[1][5] |
| Skin | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended.[1] Always inspect gloves for integrity before use and change them frequently, especially after direct contact. |
| Lab Coat | A flame-resistant lab coat that fully covers the arms is required.[1] | |
| Body | Full-Length Pants and Closed-Toe Shoes | Pants should be made of a non-absorbent material.[1] Shoes must be closed-toed and provide ample coverage to protect against spills.[1] |
| Respiratory | Fume Hood or Respirator | All handling of solid and solutions of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7] |
Experimental Workflow and Handling Procedures
A systematic approach to handling this compound is critical for maintaining a safe research environment. The following workflow outlines the key steps for safe handling, experimentation, and disposal.
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure safety.
-
Waste Segregation: All waste materials, including unused compounds, contaminated consumables (e.g., gloves, paper towels), and solutions, should be collected in separate, clearly labeled, and sealed containers.
-
Chemical Waste Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8] Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed by storage or disposal.[8]
-
Container Disposal: Empty containers can be triply rinsed (or the equivalent) and offered for recycling or reconditioning.[8] Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[8]
Caption: Logical flow for the disposal of chemical waste.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
